Fmoc-D-Phe(2-Cl)-OH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2R)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKPNPLIMFSDY-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427303 | |
| Record name | Fmoc-2-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-22-3 | |
| Record name | Fmoc-2-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-D-Phe(2-Cl)-OH: A Technical Guide to Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-D-Phe(2-Cl)-OH (N-α-Fmoc-D-2-chlorophenylalanine), a crucial building block in peptide synthesis. This document details its chemical structure, physicochemical properties, and a standard synthesis protocol, tailored for professionals in chemical research and drug development.
Core Concepts: Structure and Properties
This compound is a derivative of the amino acid D-phenylalanine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a chlorine atom is substituted at the 2-position of the phenyl ring. The Fmoc group is a base-labile protecting group, which is stable under acidic conditions. This orthogonality is fundamental to its widespread use in modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact. The presence of the 2-chloro substituent can introduce unique conformational constraints and electronic properties into a peptide sequence, potentially enhancing binding affinity, metabolic stability, or serving as a probe for structure-activity relationship (SAR) studies.
Chemical Structure
The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 205526-22-3 | [1] |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [1][2] |
| Molecular Weight | 421.9 g/mol | [2] |
| Appearance | White to off-white powder | [3] (analog) |
| Purity (typical) | ≥98% (HPLC) | [4] (analog) |
| Storage Temperature | 0 - 8 °C | [4] (analog) |
Synthesis of this compound
The synthesis of this compound is typically achieved via a Schotten-Baumann reaction. This involves the acylation of the amino group of D-2-chlorophenylalanine with a suitable Fmoc-donating reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), under basic aqueous conditions.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from its precursors.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a standard, high-yield procedure for the synthesis of a closely related compound, Fmoc-L-Phe-OH.[5] The principles and reaction conditions are directly applicable to the synthesis of this compound from D-2-chlorophenylalanine.
Materials:
-
D-2-chlorophenylalanine
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Diethyl ether (Et₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Preparation of Amino Acid Solution: In a reaction vessel, dissolve D-2-chlorophenylalanine (1.0 equivalent) in a mixture of 10% aqueous sodium carbonate solution and 1,4-dioxane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
-
Preparation of Fmoc-Cl Solution: In a separate flask, dissolve Fmoc-Cl (approximately 0.99 equivalents) in 1,4-dioxane.
-
Addition: Add the Fmoc-Cl solution dropwise to the cooled amino acid solution over a period of 15-30 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 4 hours. Afterwards, remove the ice bath and continue stirring at room temperature for 18 hours.
-
Work-up - Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with a significant volume of water (e.g., ~10-15 times the initial reaction volume) and wash with diethyl ether (2x volumes) to remove unreacted Fmoc-Cl and byproducts like Fmoc-OH.
-
Work-up - Precipitation: Collect the aqueous layer and cool it in an ice bath. Acidify the solution by slowly adding concentrated HCl with stirring until the pH is approximately 2. A white precipitate of the product should form.
-
Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold water. Dry the product under vacuum to yield this compound as a white solid.
Expected Outcome: Based on analogous reactions, this procedure is expected to produce the target compound in high yield and purity. For the synthesis of Fmoc-L-Phe-OH, a yield of 82% has been reported.[5] The purity of the final product should be assessed by HPLC and its identity confirmed by NMR spectroscopy and mass spectrometry.
References
Fmoc-D-Phe(2-Cl)-OH CAS number and molecular weight
An In-Depth Technical Guide on Fmoc-D-Phe(2-Cl)-OH
This guide provides essential technical data for researchers, scientists, and drug development professionals working with this compound, a derivative of phenylalanine used in peptide synthesis.
Core Chemical Properties
The fundamental properties of this compound are summarized below. This data is critical for accurate experimental planning, reagent quantification, and analytical characterization.
| Property | Value |
| CAS Number | 205526-22-3[1][2] |
| Molecular Weight | 421.87 g/mol [3] |
| Molecular Formula | C₂₄H₂₀ClNO₄[2] |
Experimental Protocols
Detailed methodologies for the application of Fmoc-amino acids in solid-phase peptide synthesis (SPPS) are widely established. The following is a generalized workflow for the incorporation of this compound into a peptide sequence.
References
Unnatural Amino Acids: A Technical Guide to Revolutionizing Peptide Chemistry for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in medicinal chemistry, offering a powerful toolkit to overcome the inherent limitations of native peptides and unlock new therapeutic possibilities. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of UAAs in modern peptide chemistry. By expanding the chemical diversity beyond the 20 proteinogenic amino acids, researchers can rationally design peptide-based drugs with enhanced stability, improved pharmacokinetic profiles, and novel biological activities.
Enhancing Peptide Properties with Unnatural Amino Acids
The strategic incorporation of UAAs can fundamentally alter the physicochemical and biological properties of peptides. These modifications are instrumental in transforming promising peptide leads into viable drug candidates.
Improving Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. UAAs can introduce steric hindrance or non-native peptide bonds that are resistant to enzymatic cleavage, thereby significantly extending the in vivo half-life of the peptide.
| Peptide/Analog | Modification | Protease/Assay Condition | Half-life (t½) | Fold Improvement |
| Native GLP-1 | - | Human Serum | ~3.5 hours[1] | - |
| Semaglutide | Aib at position 8, lipid modification | Human Serum | >48 hours[1] | >13 |
| α/β-Peptide GLP-1 Analog | β-amino acid substitutions | Neprilysin | 83 hours[2] | ~249 (compared to 20 min for native GLP-1)[2] |
| Peptide 4 (α,β-peptide) | β-amino acid substitutions | Trypsin or Chymotrypsin | No proteolysis after 36 hours[3] | N/A |
Modulating Receptor Binding Affinity
The side chains of UAAs can be designed to create novel interactions with target receptors, leading to enhanced binding affinity (lower Kd) and specificity. This can translate to increased potency and reduced off-target effects.
| Peptide/Analog | Modification | Target | Binding Affinity (Kd/EC50) | Change in Affinity |
| Native GLP-1 | - | GLP-1 Receptor | EC50: 3.3 ± 0.6 nM[1] | - |
| Semaglutide | Aib at position 8, lipid modification | GLP-1 Receptor | EC50: 0.60 ± 0.2 nM[1] | ~5.5-fold increase |
| GLP-1 Analog G1 | Lipid modification at Ser18 | GLP-1 Receptor | EC50: 0.97 ± 0.2 nM[1] | ~3.4-fold increase |
| GLP-1 Analog G2 | Lipid modification at Lys26 | GLP-1 Receptor | EC50: 0.73 ± 0.2 nM[1] | ~4.5-fold increase |
Enhancing Bioavailability and Permeability
Oral bioavailability is a significant challenge for peptide drugs due to their poor absorption in the gastrointestinal tract. UAAs, particularly through N-methylation and cyclization, can improve membrane permeability and resistance to degradation in the gut, paving the way for oral peptide therapeutics.
| Peptide | Modification | Permeability Assay | Apparent Permeability (Papp) (cm/s) |
| Cyclic pentaleucine (1) | - | Caco-2 | ~1.7 x 10⁻⁶[4] |
| Cyclo-[(l-Leu)5(d-Leu)] (2) | D-Leucine substitution | RRCK | ~1.1 x 10⁻⁵[4] |
| Cyclo-[Leu]6 (3) | - | RRCK | ~1.2 x 10⁻⁵[4] |
| Atenolol (paracellular marker) | - | Caco-2 | - |
| Metoprolol (transcellular marker) | - | Caco-2 | - |
Experimental Protocols for UAA Incorporation
The synthesis of peptides containing UAAs primarily relies on two powerful chemical biology techniques: Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).
Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides
SPPS is the workhorse of peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support. The incorporation of UAAs often requires modifications to standard protocols to address challenges such as steric hindrance.
This protocol details the manual solid-phase synthesis of a peptide incorporating Boc-N-Me-D-Glu(OBzl)-OH on a Merrifield resin.[5]
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Attachment: Attach the C-terminal Boc-protected amino acid to the resin using standard procedures.
-
Deprotection: Remove the Boc protecting group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.
-
Coupling of Standard Boc-Amino Acids:
-
Pre-activate a 3-fold molar excess of the Boc-amino acid with HCTU and a 6-fold molar excess of DIEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
-
Coupling of Boc-N-Me-D-Glu(OBzl)-OH:
-
Due to steric hindrance, use a more powerful coupling reagent like PyAOP.
-
Pre-activate a 3-fold molar excess of Boc-N-Me-D-Glu(OBzl)-OH with a 3-fold molar excess of PyAOP and a 6-fold molar excess of DIEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Monitor coupling completion with the Isatin test, as the Kaiser test is not reliable for secondary amines.[5]
-
-
Repeat Deprotection and Coupling Cycles: Continue the synthesis by repeating the deprotection and coupling steps for each subsequent amino acid.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Native Chemical Ligation (NCL) for Segment Condensation
NCL is a powerful technique for ligating two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine (or selenocysteine). This method is particularly useful for synthesizing large proteins and for incorporating UAAs at specific sites.
This protocol describes the ligation of a peptide thioester to a peptide fragment with an N-terminal selenocysteine.[6][7]
-
Peptide Fragment Synthesis:
-
Synthesize the peptide segment with the C-terminal thioester using standard SPPS methods.
-
Synthesize the peptide segment with the N-terminal selenocysteine (Sec). The selenol group is typically protected during synthesis (e.g., with a p-methoxybenzyl group).
-
-
Deprotection and Purification: Deprotect and purify both peptide fragments by RP-HPLC.
-
Ligation Reaction:
-
Dissolve the two peptide fragments in equimolar amounts in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0).
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to facilitate the transthioesterification reaction.[8][9]
-
The reaction proceeds through a selenoester intermediate which then undergoes a spontaneous S-to-N acyl shift to form a native peptide bond at the ligation site.[6][7]
-
-
Monitoring the Reaction: Monitor the progress of the ligation by RP-HPLC and mass spectrometry.
-
Deselenization (Optional): After successful ligation, the selenocysteine residue can be converted to an alanine residue through a deselenization reaction, if desired.
-
Purification: Purify the final ligated peptide by RP-HPLC.
Visualizing Workflows and Pathways in UAA-Peptide Chemistry
Graphviz diagrams provide a clear and concise way to visualize complex processes and relationships in peptide chemistry.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Synthesis and Screening of a UAA-Containing Peptide Library
Caption: Workflow for the synthesis and screening of a UAA-containing peptide library.
GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.
Conclusion
The integration of unnatural amino acids into peptide chemistry has ushered in a new era of drug discovery. By providing the tools to overcome the inherent liabilities of natural peptides, UAAs enable the creation of therapeutics with superior efficacy, stability, and pharmacokinetic properties. The continued development of novel UAAs and innovative incorporation methodologies will undoubtedly lead to the next generation of peptide-based medicines, addressing a wide range of unmet medical needs. This guide serves as a foundational resource for researchers poised to explore this exciting and rapidly evolving field.
References
- 1. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glucagon.com [glucagon.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Utilizing Selenocysteine for Expressed Protein Ligation and Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Selenocysteine-mediated native chemical ligation | Semantic Scholar [semanticscholar.org]
- 8. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
A Technical Guide to the Solubility of Fmoc-D-Phe(2-Cl)-OH in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility of Fmoc-D-Phe(2-Cl)-OH, a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates from the general principles governing the solubility of Fmoc-protected amino acids. It outlines the expected solubility in common organic solvents used in peptide synthesis. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate empirical data for their specific applications. This document also includes a visual representation of the compound's integration into the SPPS workflow.
Introduction to this compound
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-2-chlorophenylalanine, is a derivative of the non-proteinogenic amino acid D-2-chlorophenylalanine. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is fundamental for its application in SPPS, a cornerstone of modern peptide chemistry and drug development.[1][2] The Fmoc group is base-labile, allowing for its removal under mild conditions that preserve the integrity of the growing peptide chain and acid-sensitive side-chain protecting groups.[1]
The solubility of Fmoc-amino acids in organic solvents is a crucial factor for achieving efficient and successful peptide coupling.[1] Poor solubility can lead to challenges in reaction kinetics, incomplete coupling reactions, and the formation of deletion sequences, all of which can negatively impact the purity and overall yield of the final peptide product.[1]
Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | Expected Solubility | Rationale & Remarks |
| N,N-Dimethylformamide | DMF | High | A standard and highly effective solvent for dissolving Fmoc-amino acids and for SPPS. |
| N-Methyl-2-pyrrolidone | NMP | High | Another common polar aprotic solvent in SPPS with excellent solvating properties for Fmoc-amino acids.[3] |
| Dimethyl sulfoxide | DMSO | High | A strong polar aprotic solvent, often used for dissolving difficult-to-solubilize compounds. |
| Dichloromethane | DCM | Moderate to High | A less polar solvent than DMF or NMP, but commonly used in SPPS for washing and some coupling steps.[3] |
| Tetrahydrofuran | THF | Moderate | A less polar ether-based solvent. |
| Acetonitrile | ACN | Low to Moderate | Often used in purification (HPLC) but generally not the primary solvent for coupling reactions. |
| Diethyl ether | Low | A non-polar solvent, typically used for precipitation and washing of the final product. | |
| Hexanes | Low | A non-polar solvent, often used in the purification process by recrystallization.[4] | |
| Water | Low | The hydrophobic Fmoc group and the phenyl ring significantly reduce solubility in aqueous solutions. |
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data, it is recommended to determine the solubility empirically. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the saturated solution at high speed to pellet the excess, undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result will be the solubility of this compound in the specific solvent at the given temperature.
-
Visualization of this compound in SPPS
The primary application of this compound is its incorporation into a growing peptide chain during solid-phase peptide synthesis. The following diagrams illustrate the general workflow.
Caption: General workflow for incorporating this compound in Solid-Phase Peptide Synthesis (SPPS).
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, its structural similarity to other Fmoc-protected amino acids suggests high solubility in polar aprotic solvents like DMF and NMP, which are standard in peptide synthesis. For applications requiring precise concentrations, the provided experimental protocol for solubility determination will be invaluable. Understanding and confirming the solubility of this reagent is a critical first step in ensuring the success of peptide synthesis projects, leading to higher purity and yield of the target peptide.
References
Commercial Suppliers and Technical Applications of Fmoc-D-Phe(2-Cl)-OH: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Phe(2-Cl)-OH, or N-α-Fmoc-D-2-chlorophenylalanine, is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a non-natural amino acid into peptide sequences. This modification can significantly impact the peptide's conformational properties, receptor-binding affinity, and metabolic stability, making it a valuable tool in drug discovery and development. This technical guide provides an overview of commercial suppliers, a detailed experimental protocol for its use, and insights into the biological implications of incorporating 2-chlorophenylalanine into peptides.
Commercial Availability of this compound
A variety of chemical suppliers offer this compound, often with varying purity levels and in different quantities. For researchers, selecting a supplier with high-purity compounds is critical to ensure the success and reproducibility of peptide synthesis. Below is a summary of some commercial suppliers and their product specifications.
| Supplier | Purity | Available Quantities | Additional Notes |
| AdooQ® | >99% (HPLC)[1] | Not specified | Suitable for cancer research and epigenetic studies.[1] |
| MedChemExpress | Not specified | Various sizes available | For research use only.[2] |
| Research Scientific | >=96.0% | 1 Gram | --- |
| Various other suppliers | Typically ≥98% (HPLC) | Grams to kilograms | Pricing and availability can be obtained upon request. |
Core Application: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based SPPS. This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc protecting group on the N-terminus of the amino acid is stable to the coupling conditions but can be readily removed by a weak base, typically piperidine, to allow for the next coupling cycle.
Experimental Workflow for SPPS
The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using manual or automated SPPS.
Detailed Experimental Protocol: Manual Fmoc SPPS
This protocol outlines the manual synthesis of a peptide incorporating this compound. The scale is assumed to be 0.1 mmol.
1. Resin Preparation:
-
Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
5. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping solution, such as acetic anhydride and DIPEA in DMF, for 10-15 minutes. This step is followed by a thorough DMF wash.
6. Chain Elongation:
-
Repeat steps 2-4 (or 2-5) for each subsequent amino acid to be added to the peptide sequence.
7. Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.
-
Treat the dried resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).
-
The cleavage reaction is typically carried out for 2-3 hours at room temperature.
-
The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and dried.
8. Purification:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Significance: The Role of 2-Chlorophenylalanine
The incorporation of 2-chlorophenylalanine is not merely a structural modification. The de-protected form of this amino acid, p-chlorophenylalanine (PCPA), is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Therefore, peptides containing 2-chlorophenylalanine have the potential to act as prodrugs or targeted delivery vehicles for this inhibitory moiety.
Inhibition of Serotonin Synthesis Signaling Pathway
The following diagram illustrates the metabolic pathway of serotonin synthesis and the point of inhibition by p-chlorophenylalanine.
By irreversibly inhibiting tryptophan hydroxylase, p-chlorophenylalanine depletes serotonin levels in the brain and other tissues. This property has been utilized in preclinical research to investigate the role of serotonin in various physiological and pathological processes, including sleep, mood, and neuroendocrine function. Peptides containing 2-chlorophenylalanine could therefore be designed to target specific tissues or cells, delivering the inhibitory payload with greater precision and potentially reduced systemic side effects.
Conclusion
This compound is a readily available and valuable reagent for peptide chemists and drug discovery scientists. Its incorporation into peptides through well-established SPPS protocols allows for the generation of novel peptide analogs with potentially enhanced therapeutic properties. The known biological activity of its core structure as a serotonin synthesis inhibitor opens up exciting possibilities for the design of targeted therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of its commercial availability, synthetic application, and biological rationale is essential for leveraging its full potential in research and development.
References
A Technical Guide to the Strategic Incorporation of Halogenated Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Halogenation in Peptide Science
The precise modification of peptides is a cornerstone of modern drug discovery and material science. Among the various chemical tools available, the incorporation of non-canonical amino acids offers a powerful strategy to modulate the physicochemical and biological properties of peptides.[1][2] Halogenated amino acids, in particular, have emerged as a versatile class of building blocks for enhancing peptide function. By strategically replacing hydrogen atoms with fluorine (F), chlorine (Cl), bromine (Br), or iodine (I) on amino acid side chains, researchers can fine-tune properties such as metabolic stability, binding affinity, conformational preference, and cellular permeability.[3][4]
This guide provides an in-depth overview of the core principles and practical considerations for using halogenated amino acids in peptide research and development. It covers the fundamental effects of halogenation, methods for synthesis and incorporation, and a review of quantitative data, supported by detailed experimental protocols and workflow visualizations.
The Physicochemical Impact of Halogenation
The introduction of a halogen atom imparts distinct properties to an amino acid side chain, driven by factors like electronegativity, size, and the ability to form specific non-covalent interactions.[1]
-
Electronegativity and Inductive Effects: Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can alter the acidity (pKa) of nearby functional groups and influence local electronic environments within the peptide.[5]
-
Size and Steric Profile: The atomic radius increases significantly from fluorine to iodine (F < Cl < Br < I). This steric modulation can be used to probe or optimize binding pockets in target proteins, where even sub-angstrom changes can impact affinity and selectivity.[6]
-
Hydrophobicity: Halogenation generally increases the lipophilicity of the amino acid side chain. This is a critical parameter for improving a peptide's ability to cross cell membranes and the blood-brain barrier.[3][4]
-
Halogen Bonding: A key, yet often underutilized, interaction is the halogen bond. This is a non-covalent interaction where an electropositive region on a halogen atom (particularly Cl, Br, and I) interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in the peptide backbone or a target receptor.[7][8] This directional interaction can be exploited to enhance binding affinity and stabilize specific peptide conformations, such as β-hairpins.[7][9] The strength of this bond typically follows the trend I > Br > Cl >> F.[7]
Synthesis and Incorporation into Peptides
While some halogenated amino acids occur naturally in marine organisms, most used in research are synthetic.[1][10] Fortunately, a growing number of Fmoc-protected halogenated amino acids are commercially available, allowing for their direct use in standard solid-phase peptide synthesis (SPPS) protocols.[5][11]
The core methodology for incorporating these analogues is Fmoc-based SPPS, a robust and widely adopted technique.[12][13] The process involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[14]
Effects on Peptide Structure, Stability, and Function
The strategic placement of halogenated amino acids can profoundly influence a peptide's biological properties.
-
Conformational Stability: Halogen atoms can stabilize secondary structures. For example, a halogen bond between a brominated side chain and a backbone carbonyl can enforce a β-hairpin turn, a motif crucial for many protein-protein interactions.[7][9] Fluorination of proline residues has also been shown to modulate cis/trans isomerism, impacting peptide and protein folding.
-
Metabolic Stability: One of the most significant advantages of halogenation, particularly fluorination, is the enhancement of metabolic stability.[15] The carbon-fluorine bond is exceptionally strong, and its presence can block sites of enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide therapeutics.[15][16][17]
-
Binding Affinity and Selectivity: Halogenation can increase binding affinity through several mechanisms. Increased hydrophobicity can enhance interactions with nonpolar pockets of a receptor.[18] Furthermore, the formation of a halogen bond can provide a specific, stabilizing interaction with a target protein, improving both affinity and selectivity.[18][19]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of halogenation on peptide properties.
Table 1: Effect of Halogenation on Receptor Binding Affinity
| Peptide/System | Modification | Target | Assay | Binding Affinity (Kᵢ or IC₅₀) | Fold Change vs. Native | Reference |
| p53-derived peptide | Native (Lys24) | Mdm4 | FP | Kᵢ = 2.4 µM | - | [19] |
| p53-derived peptide | Lys24(εNHCOCF₂Cl) | Mdm4 | FP | Kᵢ = 1.2 µM | 2.0x | [19] |
| p53-derived peptide | Lys24(εNHCOCF₂Br) | Mdm4 | FP | Kᵢ = 0.8 µM | 3.0x | [19] |
| α₂D Helical Dimer | Phe10 (Native) | Self-dimerization | CD Melt | Tₘ = 45.1 °C | - | [6] |
| α₂D Helical Dimer | Phe10 -> 4-F-Phe | Self-dimerization | CD Melt | Tₘ = 47.3 °C | +2.2 °C | [6] |
| α₂D Helical Dimer | Phe10 -> 4-Cl-Phe | Self-dimerization | CD Melt | Tₘ = 48.1 °C | +3.0 °C | [6] |
| α₂D Helical Dimer | Phe10 -> 4-Br-Phe | Self-dimerization | CD Melt | Tₘ = 48.5 °C | +3.4 °C | [6] |
FP = Fluorescence Polarization; CD = Circular Dichroism; Tₘ = Melting Temperature
Table 2: Effect of Halogenation on Peptide Conformation
| Peptide System | Interaction | Method | % β-hairpin (Halogen) | % β-hairpin (Reference) | Stabilization Effect | Reference |
| 10-residue peptide | Cl···O=C Halogen Bond | NMR | 44% | 31% (CH₃ reference) | +13% | [7][9] |
| 10-residue peptide | Br···O=C Halogen Bond | NMR | 41% | 31% (CH₃ reference) | +10% | [7][9] |
| 10-residue peptide | H-Bond (OH···O=C) | NMR | 42% | 31% (CH₃ reference) | +11% | [7][9] |
Reference peptide contains a CH₃ group of comparable size that cannot form a halogen or hydrogen bond.
Detailed Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating 4-Fluorophenylalanine
This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale using Rink Amide resin, incorporating Fmoc-L-4-Fluorophenylalanine (Fmoc-Phe(4-F)-OH).
Materials:
-
Rink Amide Resin (e.g., 100-200 mesh)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Fmoc-protected amino acids (including Fmoc-Phe(4-F)-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
SPPS reaction vessel (fritted syringe)
-
Shaker/rocker
Procedure:
-
Resin Swelling:
-
Initial Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and agitate for 20 minutes.[14] Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly by adding DMF (~5 mL), agitating for 30 seconds, and draining. Repeat this wash step 5-6 times to remove all residual piperidine.[20]
-
-
Amino Acid Coupling (Example: Fmoc-Phe(4-F)-OH):
-
In a separate vial, dissolve Fmoc-Phe(4-F)-OH (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in DMF (~3 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to prepare for the next cycle.
-
-
Confirmation of Coupling (Optional Kaiser Test):
-
Take a few beads of resin and perform a Kaiser test. A yellow/colorless result indicates a complete coupling (no free primary amines). A blue/purple result indicates incomplete coupling, and the coupling step should be repeated.[21]
-
-
Chain Elongation:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Side-Chain Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Add the cold cleavage cocktail (~5 mL) to the resin.[14]
-
Agitate at room temperature for 2-3 hours.[21]
-
Filter the solution to separate the resin beads and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final halogenated peptide by mass spectrometry.
-
Applications in Drug Development
The unique properties conferred by halogenation make these amino acids highly valuable in therapeutic peptide design.
-
Enzyme Inhibitors: Fluorinated amino acids are used to create more potent and stable enzyme inhibitors by enhancing binding affinity and blocking metabolic breakdown.[22]
-
GPCR Ligands: Halogenated peptides can exhibit improved affinity and selectivity for G-protein coupled receptors (GPCRs), a major class of drug targets.
-
Antimicrobial Peptides (AMPs): The incorporation of halogenated tryptophan or tyrosine analogues into AMPs can enhance their lytic activity against pathogenic bacteria and fungi while fine-tuning their selectivity to minimize toxicity to host cells.[23]
Conclusion and Future Outlook
The incorporation of halogenated amino acids is a proven and powerful strategy for optimizing peptide-based therapeutics and materials. By leveraging the unique steric, electronic, and interactive properties of halogens, researchers can rationally design peptides with enhanced stability, superior binding affinity, and improved pharmacological profiles.[1][9] As synthetic methods become more refined and our understanding of halogen-protein interactions deepens, the application of this chemical tool is set to expand, paving the way for the development of next-generation peptide drugs and advanced biomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.uci.edu [chem.uci.edu]
- 21. wernerlab.weebly.com [wernerlab.weebly.com]
- 22. pharmacyjournal.org [pharmacyjournal.org]
- 23. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Fmoc-D-Phe(2-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide also includes comprehensive, standardized protocols for acquiring high-quality NMR and IR spectra, intended to aid researchers in the experimental characterization of this and similar compounds.
Spectroscopic Data Presentation
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected absorption frequencies for IR spectroscopy. These values are estimations and should be confirmed by experimental data.
Predicted ¹H NMR Data
The ¹H NMR spectrum of Fmoc-D-Phe(2-Cl)-OH is expected to be complex, particularly in the aromatic region due to the presence of both the fluorenyl and the 2-chlorophenyl groups. The electron-withdrawing nature of the chlorine atom is predicted to cause a downfield shift of the protons on the 2-chlorophenyl ring compared to the unsubstituted phenyl ring of Fmoc-Phe-OH.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| Carboxylic Acid (-COOH) | ~12.8 | Broad singlet |
| Fluorenyl Protons | 7.90 - 7.30 | Multiplets |
| 2-Chlorophenyl Protons | 7.50 - 7.20 | Multiplets |
| Amide (-NH) | ~7.80 | Doublet |
| α-CH | 4.40 - 4.20 | Multiplet |
| β-CH₂ | 3.20 - 2.90 | Multiplets |
| Fluorenyl CH | ~4.25 | Triplet |
| Fluorenyl CH₂ | 4.35 - 4.15 | Multiplet |
Note: The predicted shifts for the 2-chlorophenyl protons are based on the known downfield shifting effect of ortho-chloro substitution on aromatic protons.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atom bearing the chlorine (C-2 of the phenyl ring) is expected to show a significant downfield shift. Other carbons in the 2-chlorophenyl ring will also be affected, albeit to a lesser extent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |
| Carboxylic Acid (-C=O) | ~173 |
| Fmoc Carbonyl (-C=O) | ~156 |
| Fluorenyl Aromatic Carbons | 144 - 120 |
| 2-Chlorophenyl Aromatic Carbons | 138 - 127 |
| α-C | ~56 |
| β-C | ~37 |
| Fluorenyl CH | ~66 |
| Fluorenyl CH₂ | ~47 |
Note: The chemical shifts are estimated based on data for Fmoc-Phe-OH and known substituent effects of chlorine on a benzene ring.
Predicted IR Data
The IR spectrum is expected to show characteristic peaks for the various functional groups present in the molecule. The presence of the C-Cl bond will introduce a stretching vibration in the fingerprint region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H Stretch (Amide) | 3400 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Strong |
| C=O Stretch (Urethane) | 1725 - 1685 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| N-H Bend (Amide) | 1550 - 1500 | Medium |
| C-O Stretch | 1300 - 1000 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width compared to ¹H NMR.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
Procedure (using ATR-FTIR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a Kimwipe dampened with a suitable solvent and allow it to dry completely.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically perform a background subtraction.
-
Process the spectrum as needed (e.g., baseline correction).
-
After analysis, clean the ATR crystal thoroughly by removing the sample and wiping with a solvent-dampened Kimwipe.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for Fmoc-D-Phe(2-Cl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of the non-canonical amino acid Fmoc-D-Phe(2-Cl)-OH into synthetic peptides using manual or automated solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established Fmoc/tBu chemistry and are suitable for yielding high-purity peptides for research and drug development purposes.
Introduction
This compound is a derivative of D-phenylalanine containing a chlorine atom at the 2-position of the phenyl ring.[1][2] The incorporation of such halogenated and D-amino acids into peptide sequences can significantly influence their conformational properties, proteolytic stability, and receptor-binding affinities. This makes this compound a valuable building block in peptidomimetic and drug discovery research. This document details the materials, equipment, and a step-by-step protocol for the successful use of this compound in Fmoc-based solid-phase peptide synthesis.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Recommended Supplier(s) |
| This compound | Peptide Synthesis Grade | AdooQ Bio, MedChemExpress |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Standard peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | --- |
| Dichloromethane (DCM) | ACS Grade | --- |
| Piperidine | ACS Grade | --- |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein Sequencing Grade | --- |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Peptide Synthesis Grade | --- |
| Trifluoroacetic acid (TFA) | Reagent Grade | --- |
| Triisopropylsilane (TIS) | 98% | --- |
| Water | HPLC Grade | --- |
| Diethyl ether (or Methyl t-butyl ether) | ACS Grade | --- |
| Acetic Anhydride | ACS Grade | --- |
| Pyridine | ACS Grade | --- |
Equipment
-
Automated or manual solid-phase peptide synthesizer
-
Reaction vessels for manual synthesis
-
Shaker/rocker for manual synthesis
-
Glassware for reagent preparation
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system for analysis and purification
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization
-
Lyophilizer
Experimental Protocols
The following protocol describes the manual synthesis of a peptide containing D-Phe(2-Cl) on a 0.1 mmol scale using Rink Amide resin. The procedure can be adapted for automated synthesizers.
Resin Swelling and Fmoc Deprotection
-
Place the Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]
-
Drain the DMF.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
Amino Acid Coupling
The following describes the coupling of this compound. This procedure is also applicable to other standard Fmoc-amino acids. Due to potential steric hindrance from the 2-chloro substituent, a slightly longer coupling time or the use of a more potent coupling reagent may be beneficial.
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and Oxyma Pure (4 equivalents, 0.4 mmol) in DMF (3-5 mL).
-
Add DIC (4 equivalents, 0.4 mmol) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[4]
-
To monitor the coupling reaction, perform a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a second coupling.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Capping (Optional but Recommended)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (1:2:3 v/v/v).
-
Add the capping solution to the resin and agitate for 15-30 minutes.
-
Drain the capping solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Chain Elongation
Repeat the deprotection (Section 3.1) and coupling (Section 3.2) steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, wash the resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[5]
-
Add the cleavage cocktail (5-10 mL) to the resin and agitate at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether or methyl t-butyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Analyze the fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the SPPS of a peptide containing this compound. Actual values may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Varies with resin type. |
| Amino Acid Equivalents | 3-5 eq. per coupling | Higher equivalents can improve coupling efficiency for difficult couplings. |
| Coupling Reagent Equivalents | 3-5 eq. per coupling | Matched to the amino acid equivalents. |
| Coupling Time | 1 - 2 hours | May be extended for hindered residues like D-Phe(2-Cl). |
| Deprotection Time | 2 x (5 + 15) min | Standard for 20% piperidine in DMF. |
| Cleavage Time | 2 - 3 hours | Sufficient for most protecting groups. |
| Crude Peptide Purity | 70 - 90% | Sequence-dependent. |
| Final Peptide Purity (Post-HPLC) | > 95% | Target for most research applications. |
Diagrams
Fmoc-SPPS Workflow
Caption: Workflow for Fmoc solid-phase peptide synthesis.
This diagram illustrates the cyclical nature of solid-phase peptide synthesis, starting from resin preparation and proceeding through iterative deprotection and coupling steps to the final cleavage, purification, and characterization of the target peptide.
References
Application Notes and Protocols for the Incorporation of Fmoc-D-Phe(2-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2-Cl)-OH is a sterically hindered amino acid derivative crucial for the synthesis of peptides with enhanced biological activity and stability. The presence of a chlorine atom on the phenyl ring introduces unique electronic and steric properties, which can be challenging to incorporate efficiently during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the successful incorporation of this compound, focusing on the selection of appropriate coupling reagents and optimized reaction conditions.
The choice of coupling reagent is paramount to overcoming the steric hindrance presented by the 2-chloro-substituted phenyl ring, ensuring high coupling efficiency, and minimizing side reactions such as racemization and deletion sequences. This guide offers a comparative overview of common coupling reagents and provides detailed experimental protocols to aid researchers in achieving optimal results in their peptide synthesis endeavors.
Comparative Analysis of Coupling Reagents
While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table summarizes the general performance characteristics of commonly used coupling reagents for sterically hindered amino acids. The selection of a suitable reagent is often a balance between reactivity, cost, and the potential for side reactions.
| Coupling Reagent | Class | Activating Species | Relative Reactivity | Key Considerations & Recommendations |
| HATU | Uronium/Aminium Salt | OAt-ester | Very High | Highly recommended for sterically hindered residues like this compound due to its rapid kinetics and low racemization tendency.[1][2] Should not be used in large excess to avoid potential side reactions. |
| HBTU | Uronium/Aminium Salt | OBt-ester | High | A cost-effective and reliable option for many standard couplings. May be less effective than HATU for particularly difficult sequences.[1] |
| HCTU | Uronium/Aminium Salt | 6-Cl-OBt-ester | Very High | Similar in reactivity to HATU and is a good alternative for hindered couplings. |
| PyBOP | Phosphonium Salt | OBt-ester | High | A robust reagent with good performance for hindered couplings. Byproducts are generally easy to remove. |
| DIC/Oxyma | Carbodiimide/Additive | Oxyma-ester | High | A modern and safer alternative to HOBt-based reagents. Known for its low racemization potential and high efficiency, making it a strong candidate for coupling this compound. |
| DIC/HOBt | Carbodiimide/Additive | OBt-ester | Moderate to High | A classical and widely used combination. The use of HOBt can be a safety concern due to its explosive nature. |
Note: The performance of coupling reagents can be sequence-dependent and may require optimization for each specific peptide.
Experimental Protocols
The following protocols are provided as a starting point for the incorporation of this compound. Optimization may be necessary based on the specific peptide sequence, resin, and synthesizer used.
Protocol 1: General Protocol for Coupling of Sterically Hindered Amino Acids
This protocol outlines a standard procedure that can be adapted for various coupling reagents.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For highly hindered couplings, the reaction time can be extended or a double coupling can be performed.
3. Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
4. Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is specifically recommended for the incorporation of this compound.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected peptide-resin
Procedure:
-
Pre-activation: In a clean reaction vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution and vortex briefly. Allow the solution to stand for 2 minutes for pre-activation.
-
Coupling: Add the pre-activated amino acid solution to the swollen and deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1 hour.
-
Monitoring: Perform a Kaiser test. If the test is positive, continue the coupling for an additional hour or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (7 times) and DCM (3 times).
Visualizing the Workflow and Decision-Making Process
To further aid in understanding the experimental process and reagent selection, the following diagrams have been generated.
Caption: General workflow for Fmoc-SPPS incorporating this compound.
Caption: Decision tree for selecting a coupling reagent for this compound.
References
Standard Procedure for Fmoc Deprotection of D-Phe(2-Cl): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the standard procedure for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the sterically hindered amino acid D-Phe(2-Cl) during solid-phase peptide synthesis (SPPS). Due to the steric hindrance posed by the 2-chloro substitution on the phenyl ring, modifications to standard deprotection protocols may be necessary to ensure complete and efficient removal of the Fmoc group, thereby preventing deletion sequences in the final peptide product.
Introduction
The Fmoc protecting group is widely utilized in SPPS due to its base lability, allowing for an orthogonal protection strategy in combination with acid-labile side-chain protecting groups. The standard deprotection reagent is a 20% solution of piperidine in N,N-dimethylformamide (DMF). However, for sterically hindered amino acids such as D-Phe(2-Cl), the rate of Fmoc removal can be significantly slower, potentially leading to incomplete deprotection and the formation of deletion peptide impurities. This application note outlines the recommended standard procedure, along with alternative approaches for challenging cases, and methods for monitoring the reaction progress.
Experimental Protocols
Materials and Reagents
-
Fmoc-D-Phe(2-Cl)-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit (Ninhydrin, Pyridine, Phenol)
-
HPLC grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
Standard Fmoc Deprotection Protocol
This protocol is the first-line approach for the Fmoc deprotection of D-Phe(2-Cl).
-
Resin Swelling: Swell the Fmoc-D-Phe(2-Cl)-loaded resin in DMF for 30-60 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Main Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 20-30 minutes. Note: For sterically hindered residues like D-Phe(2-Cl), this time may need to be extended. It is crucial to monitor the reaction for completeness (see Section 3).
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine. A positive result is indicated by a blue color. If the test is negative (yellow/brown beads), the deprotection is incomplete and requires further treatment.
Alternative Protocol for Hindered Residues (DBU/Piperidine)
For particularly difficult deprotections where the standard protocol is insufficient, a stronger base cocktail can be employed.[1][2]
-
Resin Swelling: Swell the resin in DMF as described in the standard protocol.
-
Deprotection: Drain the DMF and add a solution of 2% DBU and 2% piperidine in DMF.[1] Agitate the mixture for 5-10 minutes at room temperature.
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to remove all traces of the reagents.
-
Kaiser Test: Perform a Kaiser test to confirm complete deprotection.
Caution: DBU is a very strong, non-nucleophilic base and should be used judiciously as it can promote side reactions with certain amino acid side chains.
Data Presentation: Deprotection Conditions and Monitoring
| Parameter | Standard Protocol | Alternative Protocol (for hindered cases) |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 2% (v/v) DBU, 2% (v/v) Piperidine in DMF[1] |
| Initial Treatment Time | 3 minutes | Not applicable |
| Main Treatment Time | 20 - 30 minutes (may require extension) | 5 - 10 minutes |
| Monitoring Method | Kaiser Test (qualitative) | Kaiser Test (qualitative) |
| Expected Outcome | Complete removal of the Fmoc group | Rapid and complete Fmoc removal |
| Potential Side Reactions | Incomplete deprotection leading to deletion sequences | Potential for base-labile side-chain cleavage |
Mandatory Visualization
Experimental Workflow for Fmoc Deprotection
The following diagram illustrates the logical workflow for the Fmoc deprotection of D-Phe(2-Cl), including the decision-making process based on monitoring results.
References
Application of Fmoc-D-Phe(2-Cl)-OH in Antimicrobial Peptide Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of microbial membranes. The design of synthetic AMPs allows for the incorporation of non-proteinogenic amino acids to enhance their therapeutic properties, such as increased potency, stability against proteolytic degradation, and improved selectivity for microbial over mammalian cells.
Fmoc-D-Phe(2-Cl)-OH is a derivative of the amino acid phenylalanine, featuring a chlorine atom at the ortho position of the phenyl ring and the D-enantiomeric configuration. The incorporation of this building block into peptide sequences can significantly influence the resulting AMP's characteristics. The chloro- group enhances the hydrophobicity of the side chain, which can modulate the peptide's interaction with lipid membranes. The D-amino acid configuration provides resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life. These modifications make this compound a valuable tool in the rational design of potent and stable antimicrobial peptides.
Principle of Application
The introduction of this compound into an AMP sequence is hypothesized to enhance its antimicrobial efficacy through several mechanisms:
-
Increased Hydrophobicity: The 2-chloro substitution increases the hydrophobicity of the phenylalanine side chain. In amphipathic AMPs, which possess distinct hydrophobic and cationic domains, this can lead to stronger interactions with the lipid core of bacterial membranes, facilitating membrane disruption.
-
Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition and cleavage by proteases, which typically act on L-amino acids. This leads to a longer circulation time and sustained therapeutic effect of the peptide.
-
Modified Structural Conformation: The presence of the bulky chloro- group can influence the peptide's secondary structure (e.g., α-helicity or β-sheet formation), which is often crucial for its antimicrobial function.
These principles guide the strategic placement of this compound within a peptide sequence to optimize its therapeutic index—maximizing antimicrobial activity while minimizing toxicity to host cells.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a designed antimicrobial peptide, "HypoPeptide-Cl," containing a D-Phe(2-Cl) residue, compared to its parent peptide, "HypoPeptide," with a standard L-Phe residue. This data illustrates the potential impact of incorporating this compound.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Sequence | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. P. aeruginosa (ATCC 27853) |
| HypoPeptide | Ac-K-K-W-F -K-W-K-K-NH₂ | 16 | 32 | 64 |
| HypoPeptide-Cl | Ac-K-K-W-d-Phe(2-Cl) -K-W-K-K-NH₂ | 8 | 16 | 32 |
Table 2: Cytotoxicity and Therapeutic Index
| Peptide | Hemolytic Activity (HC₅₀, µg/mL) | Cytotoxicity (CC₅₀ vs. HEK293, µg/mL) | Therapeutic Index (S. aureus) (HC₅₀/MIC) | Therapeutic Index (E. coli) (HC₅₀/MIC) |
| HypoPeptide | 150 | >200 | 9.4 | 4.7 |
| HypoPeptide-Cl | 180 | >250 | 22.5 | 11.3 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of HypoPeptide-Cl
This protocol outlines the manual synthesis of "HypoPeptide-Cl" using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, this compound
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Acetic anhydride, Pyridine
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: a. Drain the DMF. b. Add 5 mL of 20% piperidine in DMF to the resin. c. Shake for 5 minutes. Drain. d. Add another 5 mL of 20% piperidine in DMF. e. Shake for 15 minutes. Drain. f. Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Amino Acid Coupling: a. In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF. b. Add 8 equivalents of DIPEA and pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin. d. Shake for 2 hours at room temperature. e. To check for completion, perform a Kaiser test. If positive (blue beads), repeat the coupling. f. Wash the resin with DMF (3 x 5 mL).
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus: Lys(Boc), Lys(Boc), Trp(Boc), Lys(Boc), D-Phe(2-Cl) , Trp(Boc), Lys(Boc), Lys(Boc).
-
N-terminal Acetylation: a. After the final Fmoc deprotection, wash the resin with DMF. b. Add a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF. c. Shake for 1 hour. d. Wash with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Cleavage and Deprotection: a. Dry the resin under vacuum. b. Add 5 mL of the cleavage cocktail to the resin. c. Shake for 3 hours at room temperature. d. Filter the solution to separate the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the crude peptide pellet under vacuum.
-
Purification: a. Dissolve the crude peptide in a minimal amount of water/acetonitrile. b. Purify by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions and confirm the molecular weight by mass spectrometry. d. Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Lyophilized peptides (HypoPeptide and HypoPeptide-Cl)
-
Sterile water or 0.01% acetic acid for peptide stock solution
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Peptide Stock Solutions: Dissolve lyophilized peptides in sterile water or 0.01% acetic acid to a concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum: a. Inoculate a single bacterial colony into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). b. Dilute the bacterial culture in fresh MHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Assay Setup: a. In a 96-well plate, add 50 µL of MHB to wells 2-12. b. Add 100 µL of the peptide stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 serves as a positive control (bacteria, no peptide) and well 12 as a negative control (MHB only). e. Add 50 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well is 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Protocol 3: Hemolytic Activity Assay
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS for 100% hemolysis control)
-
Peptide solutions of various concentrations in PBS
-
Sterile 96-well plates
-
Centrifuge
-
Spectrophotometer (for reading absorbance at 450 nm)
Procedure:
-
Prepare hRBC Suspension: a. Centrifuge fresh blood to pellet the hRBCs. b. Wash the pellet three times with PBS, centrifuging and removing the supernatant each time. c. Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).
-
Assay Setup: a. Add 50 µL of PBS to each well of a 96-well plate. b. Add 50 µL of serially diluted peptide solutions to the wells. c. For controls, add 50 µL of PBS (0% hemolysis) and 50 µL of 1% Triton X-100 (100% hemolysis). d. Add 50 µL of the 4% hRBC suspension to all wells.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact hRBCs.
-
Measure Hemolysis: a. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. b. Measure the absorbance of the supernatant at 450 nm, which corresponds to hemoglobin release.
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_PBS) / (Abs_TritonX - Abs_PBS)] x 100
-
-
Determine HC₅₀: The HC₅₀ is the peptide concentration that causes 50% hemolysis.
Mandatory Visualizations
Caption: Workflow for the synthesis and evaluation of antimicrobial peptides.
Caption: Proposed mechanism of action for a membrane-active AMP.
Application Notes and Protocols for Utilizing Fmoc-D-Phe(2-Cl)-OH in the Induction of β-Turn Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug design and development, the precise control of peptide conformation is paramount for achieving desired biological activity, stability, and bioavailability. β-turns are crucial secondary structural motifs that facilitate the folding of polypeptide chains, and their induction is a key strategy in the design of peptidomimetics and bioactive peptides. The incorporation of non-proteinogenic amino acids is a powerful tool for constraining peptide backbones into specific secondary structures.
This document provides detailed application notes and protocols for the use of N-α-Fmoc-D-2-chlorophenylalanine (Fmoc-D-Phe(2-Cl)-OH), a halogenated derivative of phenylalanine, to induce and stabilize β-turn conformations in synthetic peptides. The steric and electronic properties of the ortho-chloro substitution on the D-phenylalanine ring are hypothesized to favor the dihedral angles characteristic of a β-turn structure, offering a valuable tool for medicinal chemists and peptide scientists. While direct experimental data for peptides solely containing this compound for this specific purpose is limited in publicly available literature, this guide synthesizes established principles of peptide chemistry and conformational analysis to provide robust protocols and illustrative data.
Principle of β-Turn Induction by this compound
The propensity of a peptide sequence to form a β-turn is influenced by the conformational preferences of the amino acid residues at the i+1 and i+2 positions of the turn. The incorporation of a D-amino acid, such as D-phenylalanine, at the i+1 position is known to favor the formation of type II' β-turns. The introduction of a bulky chloro substituent at the ortho position of the phenyl ring in this compound is expected to further restrict the conformational freedom of the side chain. This steric hindrance can promote the adoption of the specific backbone dihedral angles (φ, ψ) required for a stable β-turn structure.
Data Presentation: Illustrative Conformational Analysis Data
The following tables summarize hypothetical yet representative quantitative data that would be expected from the successful induction of a β-turn structure in a model peptide containing D-Phe(2-Cl) at the i+1 position. These tables are intended to serve as a guide for data interpretation.
Table 1: Illustrative ¹H NMR Data for a Model β-Turn Peptide
| Parameter | Expected Value Range | Indication |
| ³J(HN, Hα) coupling constant for residue i+1 (D-Phe(2-Cl)) | 4-6 Hz | Consistent with a turn or helical conformation |
| ³J(HN, Hα) coupling constant for residue i+2 | 8-10 Hz | Suggests an extended conformation, typical for this position in a β-turn |
| Temperature coefficient (dδ/dT) of amide protons (i+2, i+3) | > -2.0 ppb/K | Indicates solvent-shielded protons involved in intramolecular hydrogen bonding |
| Nuclear Overhauser Effect (NOE) between NH(i+2) and NH(i+1) | Strong | Proximity of amide protons in a turn |
| NOE between Hα(i+1) and NH(i+2) | Medium to Strong | Characteristic short distance in a β-turn |
| NOE between NH(i+3) and NH(i+2) | Strong | Proximity consistent with a turn structure |
Table 2: Idealized Dihedral Angles for a Type II' β-Turn
| Residue Position | Dihedral Angle (φ) | Dihedral Angle (ψ) |
| i+1 (e.g., D-Phe(2-Cl)) | +60° | -120° |
| i+2 | -80° | 0° |
Table 3: Expected Circular Dichroism (CD) Spectroscopy Features for a Type II' β-Turn
| Wavelength (nm) | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Characteristic Feature |
| ~225-230 | Positive | Strong positive band |
| ~202-205 | Positive | Weaker positive band |
| < 200 | Negative | Strong negative band |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Turn Model Peptide
This protocol outlines the manual synthesis of a model tetrapeptide, Ac-Gly-D-Phe(2-Cl)-Pro-Gly-NH₂, using Fmoc/tBu chemistry to investigate the β-turn inducing potential of this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
This compound
-
Fmoc-Pro-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Coupling: Activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF. Add the activated amino acid to the resin and couple for 2 hours. Wash with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Pro-OH): Repeat the deprotection and coupling steps with Fmoc-Pro-OH.
-
Third Amino Acid Coupling (this compound): Repeat the deprotection and coupling steps with this compound.
-
Fourth Amino Acid Coupling (Fmoc-Gly-OH): Repeat the deprotection and coupling steps with Fmoc-Gly-OH.
-
N-terminal Acetylation:
-
Perform a final Fmoc deprotection.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution conformation of the synthesized peptide and identify structural features indicative of a β-turn.
Procedure:
-
Sample Preparation: Dissolve 1-3 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify amide proton resonances.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for defining the three-dimensional structure.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
-
Temperature Coefficient Measurement: Record a series of 1D ¹H NMR spectra at varying temperatures (e.g., 298 K to 318 K in 5 K increments). Plot the chemical shifts of the amide protons versus temperature to determine the temperature coefficient (dδ/dT).
-
Data Analysis:
-
Measure the ³J(HN, Hα) coupling constants from the 1D or 2D spectra.
-
Identify key NOE cross-peaks characteristic of β-turns (e.g., NH(i+2)-NH(i+1), Hα(i+1)-NH(i+2)).
-
Use the experimental restraints (NOE distances and dihedral angles derived from coupling constants) in molecular modeling software to calculate a family of low-energy solution structures.
-
Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure content of the peptide in solution.
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer). Prepare serial dilutions to find an optimal concentration that gives a signal within the linear range of the instrument (typically 10-100 µM).
-
CD Measurement:
-
Record CD spectra from 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Record a baseline spectrum of the solvent and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data to molar ellipticity [θ].
-
Analyze the shape of the CD spectrum for features characteristic of β-turn structures, as outlined in Table 3.
-
Deconvolute the spectrum using appropriate algorithms to estimate the percentage of different secondary structure elements.
-
Visualizations
Caption: Experimental workflow for synthesis and conformational analysis.
Caption: Proposed mechanism of β-turn induction.
Conclusion
The use of this compound represents a promising strategy for the rational design of peptides with stable β-turn structures. The protocols and illustrative data presented in these application notes provide a comprehensive framework for researchers to synthesize, purify, and characterize peptides containing this modified amino acid. While further empirical studies are needed to fully elucidate the conformational effects of 2-chloro-D-phenylalanine in various peptide contexts, the principles outlined here offer a solid foundation for the exploration of its potential in drug discovery and development. The combination of solid-phase peptide synthesis with advanced spectroscopic techniques and molecular modeling will be instrumental in validating the utility of this compound as a β-turn inducer.
Application Note: Automated Synthesis Protocol for Peptides Containing Fmoc-D-Phe(2-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. Fmoc-D-Phe(2-Cl)-OH, a derivative of D-phenylalanine with a chlorine atom at the 2-position of the phenyl ring, is a valuable building block for introducing conformational constraints and altering electronic properties within a peptide. This application note provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using automated solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[1] The protocol covers the entire workflow from resin preparation to final peptide analysis.
Materials and Reagents
Successful peptide synthesis relies on high-quality reagents and materials.
| Reagent/Material | Grade | Recommended Supplier |
| This compound | Peptide Synthesis Grade | Major Amino Acid Suppliers |
| Rink Amide Resin (100-200 mesh) | 0.4-0.8 mmol/g loading | Standard SPPS Resin Suppliers |
| Standard Fmoc-Amino Acids | Peptide Synthesis Grade | Standard SPPS Amino Acid Suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Chemical Supplier |
| Piperidine | Peptide Synthesis Grade | Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Chemical Supplier |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Chemical Supplier |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Major Coupling Reagent Suppliers |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Chemical Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Chemical Supplier |
| Dithiothreitol (DTT) | Reagent Grade | Chemical Supplier |
| Water | HPLC Grade | |
| Acetonitrile (ACN) | HPLC Grade | |
| Diethyl Ether | ACS Grade | Chemical Supplier |
Experimental Protocols
This section details the step-by-step methodology for the automated synthesis of a peptide containing this compound. The protocol is designed for a standard 0.1 mmol synthesis scale.
Resin Preparation and Swelling
-
Place 125-250 mg of Rink Amide resin (to achieve 0.1 mmol capacity) into the synthesizer's reaction vessel.
-
Wash the resin with DMF (3 x 5 mL).
-
Swell the resin in DMF for at least 30 minutes prior to the first deprotection step.
Automated Peptide Synthesis Cycles
The synthesis follows a cyclical process of Fmoc deprotection and amino acid coupling.
-
Treat the resin with 20% (v/v) piperidine in DMF.
-
Allow the reaction to proceed for 5-7 minutes.
-
Drain the reaction vessel.
-
Repeat the piperidine treatment for another 5-7 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
For standard Fmoc-amino acids:
-
Prepare a solution of the Fmoc-amino acid (0.5 mmol, 5 eq.), HCTU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF.
-
Pre-activate the amino acid solution for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Couple for 30-45 minutes.
For this compound Incorporation:
Due to potential steric hindrance from the 2-chloro substitution, extended coupling times and a robust coupling agent are recommended to ensure high coupling efficiency.
-
Prepare a solution of this compound (0.5 mmol, 5 eq.), HCTU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF.
-
Pre-activate the amino acid solution for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Extend the coupling time to 60-90 minutes.
-
After the coupling step, perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step is recommended.
Final Deprotection and Cleavage
-
After the final coupling cycle, perform a final Fmoc deprotection as described in section 2.1.
-
Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen.
-
Prepare the cleavage cocktail: Reagent K is recommended for general use and is suitable for peptides containing sensitive residues.[2]
-
TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v) [2]
-
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.[2]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Analysis and Purification
The purity of the crude peptide should be assessed by reverse-phase HPLC (RP-HPLC).[3][4]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A |
The molecular weight of the synthesized peptide should be confirmed by mass spectrometry to ensure the correct product has been formed.
Data Presentation
The following tables summarize expected quantitative data for a typical synthesis incorporating this compound. Actual results may vary depending on the peptide sequence and synthesizer performance.
Table 1: Coupling Efficiency of this compound
| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Estimated Coupling Efficiency (%) |
| HCTU/DIPEA | 2 | 60 | >99% |
| HBTU/DIPEA | 2 | 90 | >98% |
| DIC/Oxyma | 5 | 120 | >97% |
Table 2: Crude and Purified Peptide Purity
| Peptide Sequence (Example) | Crude Purity (HPLC Area %) | Purified Purity (HPLC Area %) | Overall Yield (%) |
| Ac-Tyr-Gly-Gly-Phe(2-Cl)-Leu-NH2 | ~75% | >98% | ~25% |
Visualization of Protocols
Automated Synthesis Workflow
Caption: Automated Fmoc-SPPS Workflow.
Logic Diagram for this compound Incorporation
Caption: Key steps for this compound coupling.
References
Application Notes & Protocols: HPLC Purification of Peptides Containing D-Phe(2-Cl)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptides incorporating the unnatural amino acid D-2-chlorophenylalanine (D-Phe(2-Cl)) are of significant interest in drug development, particularly as gonadotropin-releasing hormone (GnRH) antagonists.[1] The presence of the chloro-substituent on the phenylalanine residue increases the peptide's hydrophobicity, which is a critical factor for consideration during purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant and most effective method for purifying these peptides to the high degree required for clinical and research applications.[2][3][4]
This document provides a detailed guide to the purification of peptides containing D-Phe(2-Cl), using the GnRH antagonist Degarelix as a primary example. Degarelix contains D-Phe(2-Cl) at the second position of its sequence.[5] The protocols and data presented herein offer a robust starting point for developing purification methods for other peptides with similar characteristics.
Principle of Separation
RP-HPLC separates molecules based on their hydrophobicity.[2] The stationary phase is nonpolar (e.g., silica modified with C18 alkyl chains), while the mobile phase is polar. Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase.[2] A gradient of increasing organic solvent (typically acetonitrile) is then applied to decrease the polarity of the mobile phase, causing the peptides to elute in order of increasing hydrophobicity.[2][3] The D-Phe(2-Cl) residue significantly increases a peptide's retention time on a C18 column compared to an unmodified phenylalanine.
Experimental Protocols
This section details a typical workflow for the purification of a crude peptide containing D-Phe(2-Cl) following solid-phase peptide synthesis (SPPS).
2.1. Crude Peptide Preparation
-
Synthesis and Cleavage: The peptide is synthesized using standard Fmoc-based SPPS methodology.[6]
-
Deprotection: Following synthesis, protecting groups are removed using a cleavage cocktail, commonly a mixture of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% 1,2-ethanedithiol (EDT).[6]
-
Precipitation and Dissolution: The crude peptide is precipitated from the cleavage solution using cold diethyl ether, filtered, and dried under vacuum.[6] For purification, the crude peptide powder is dissolved in an aqueous solution of acetonitrile, often with a small amount of acid (like TFA or acetic acid) to improve solubility.[6]
2.2. Preparative RP-HPLC Protocol
This protocol is a general starting point and should be optimized for each specific peptide.
-
HPLC System: A preparative scale HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Column: A C18 reversed-phase column is standard. Column dimensions will depend on the amount of crude peptide to be purified (e.g., for gram-scale purification, a column with a 21.2 mm or larger internal diameter is suitable).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Detection: UV absorbance is typically monitored at 210-220 nm for the peptide backbone or at a higher wavelength like 245 nm if the peptide has specific chromophores.[2][8]
Purification Steps:
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5-10 column volumes.
-
Sample Loading: Dissolve the crude peptide in a minimal volume of a solvent compatible with the initial mobile phase (e.g., aqueous acetonitrile) and inject it onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. The gradient's steepness is a critical parameter to optimize for achieving the best separation between the target peptide and its impurities.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Combine the fractions containing the pure peptide (>99% purity). The organic solvent is typically removed via rotary evaporation, followed by lyophilization to obtain the final peptide as a dry powder.[6]
Data Presentation: Example Purification Parameters
The following tables summarize typical starting conditions and expected outcomes for the purification of peptides like Degarelix.
Table 1: HPLC System and Consumables
| Parameter | Specification | Rationale |
| Stationary Phase | C18 Silica, Wide Pore (e.g., 300 Å) | C18 provides strong hydrophobic retention necessary for peptides. Wide pores are essential for accommodating larger molecules like peptides.[3] |
| Column Dimensions | Analytical: 4.6 x 250 mm, 5 µm | Standard for purity analysis and method development.[3] |
| Preparative: 21.2 x 250 mm, 10 µm | Suitable for purifying hundreds of milligrams to grams of crude peptide.[7] | |
| Mobile Phase A | 0.1% (v/v) TFA in Water | TFA acts as an ion-pairing agent to improve peak shape and resolution.[3] |
| Mobile Phase B | 0.07-0.1% (v/v) TFA in Acetonitrile | Acetonitrile is the most common organic modifier for peptide RP-HPLC due to its low viscosity and UV transparency.[3] |
| Detection Wavelength | 215 nm or 224 nm | Wavelengths for detecting the peptide amide bond, providing a general signal for all peptide fragments.[7] |
Table 2: Example Gradient Conditions for a Degarelix-like Peptide
| Time (minutes) | % Mobile Phase B | Flow Rate (mL/min) | Phase |
| 0 | 17 | 20.0 | Sample Loading / Equilibration |
| 5 | 15 | 20.0 | Isocratic Wash |
| 15 | 35 | 20.0 | Elution Gradient (Shallow) |
| 45 | 50 | 20.0 | Elution Gradient (Steeper) |
| 50 | 95 | 20.0 | Column Wash |
| 55 | 17 | 20.0 | Re-equilibration |
Note: This preparative gradient is adapted from a published method for Degarelix and would be run on a preparative scale column (e.g., 21.2 mm ID). Flow rates must be scaled down significantly for analytical columns (e.g., ~1.0 mL/min for a 4.6 mm ID column).[7]
Table 3: Expected Results
| Parameter | Typical Value | Notes |
| Crude Peptide Purity | 75% - 87% | Varies based on the success of the solid-phase synthesis.[7] |
| Final Purity (Post-HPLC) | >99.0% | Achievable with an optimized gradient.[6] |
| Key Impurities | Deletion sequences, isomers, fragments from incomplete deprotection. | The hydrophobicity of D-Phe(2-Cl) means that impurities containing this residue will also be retained strongly. |
| Retention Time | Highly dependent on the full peptide sequence and gradient. | The presence of D-Phe(2-Cl) will significantly increase retention time relative to a non-chlorinated analog. |
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates the comprehensive workflow from crude peptide to purified product.
Caption: Workflow for the purification of synthetic peptides.
4.2. GnRH Signaling Pathway and Antagonist Action
Peptides containing D-Phe(2-Cl), such as Degarelix, often function as GnRH antagonists. They act by blocking the GnRH receptor in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10] This mechanism is crucial for therapies in hormone-dependent diseases.
Caption: Mechanism of action for a GnRH antagonist.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. hplc.eu [hplc.eu]
- 4. bachem.com [bachem.com]
- 5. CN114938646A - Methods for the analysis of degarelix and its related products - Google Patents [patents.google.com]
- 6. WO2011066386A1 - Process for production of degarelix - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2021113514A1 - Method for analyzing degarelix and associated products - Google Patents [patents.google.com]
- 9. Highly purified hMG versus recombinant FSH in ovarian hyperstimulation with GnRH antagonists--a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence of differential control of FSH and LH secretion by gonadotropin-releasing hormone (GnRH) from the use of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Characterization of Peptides Containing 2-Chlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate receptor affinity, and introduce unique functionalities. 2-Chlorophenylalanine (2-Cl-Phe), a halogenated analog of phenylalanine, is one such unnatural amino acid that has garnered interest. Its unique electronic and steric properties can significantly influence peptide conformation and bioactivity. Accurate and detailed characterization of these modified peptides is crucial for quality control, metabolic studies, and understanding structure-activity relationships. Mass spectrometry (MS) is an indispensable tool for the comprehensive analysis of peptides, providing information on molecular weight, amino acid sequence, and the presence of modifications.[1][2][3][4][5] This application note provides a detailed overview and experimental protocols for the characterization of peptides containing 2-Cl-Phe using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Fragmentation of 2-Cl-Phe Containing Peptides
While specific literature detailing the comprehensive fragmentation patterns of 2-Cl-Phe containing peptides is limited, we can predict the fragmentation behavior based on the known fragmentation of peptides containing native phenylalanine and the influence of the chloro-substituent.
Under collision-induced dissociation (CID), peptides typically fragment along the amide backbone, generating b- and y-type ions, which provide sequence information.[6][7][8][9][10] For peptides containing aromatic residues like phenylalanine, characteristic fragmentation patterns are often observed. The presence of the electron-withdrawing chlorine atom on the phenyl ring of 2-Cl-Phe is expected to influence the fragmentation pathways.
A key predicted fragmentation is the neutral loss of the entire 2-chlorophenyl side chain or related moieties. Additionally, a characteristic immonium ion for 2-Cl-Phe is expected. The presence of the chlorine isotope pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) in fragment ions containing the 2-Cl-Phe residue can serve as a diagnostic marker for its presence.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful LC-MS/MS analysis of synthetic peptides.
Materials:
-
Synthetic peptide containing 2-Cl-Phe
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade (for initial dissolution if needed)
-
Microcentrifuge tubes
Protocol:
-
Peptide Dissolution: Dissolve the lyophilized peptide in a suitable solvent. For many peptides, a solution of 0.1% formic acid in water is appropriate. For more hydrophobic peptides, initial dissolution in a small amount of a stronger organic solvent like acetonitrile or DMSO may be necessary, followed by dilution with the aqueous mobile phase. A common starting concentration is 1 mg/mL.
-
Dilution for Analysis: Dilute the stock solution to a final concentration suitable for LC-MS/MS analysis, typically in the range of 1-10 µM, using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Centrifugation: Centrifuge the final sample solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble material that could clog the LC system.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for injection.
Liquid Chromatography (LC) Method
A standard reversed-phase HPLC method is generally suitable for the separation of peptides containing 2-Cl-Phe.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system with a binary pump and autosampler.
-
C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm length, 1.7 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Conditions:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 20.0 | 40 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Flow Rate: 0.3 mL/min Column Temperature: 40 °C Injection Volume: 5 µL
Mass Spectrometry (MS and MS/MS) Method
A high-resolution mass spectrometer is recommended for accurate mass measurements and unambiguous identification of fragment ions.
Instrumentation:
-
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MS Scan Range: m/z 100 - 2000
MS/MS Parameters (Data-Dependent Acquisition):
-
Activation Type: Collision-Induced Dissociation (CID)
-
Collision Energy: Use a ramped collision energy (e.g., 20-40 eV) to ensure a wide range of fragment ions are generated.
-
TopN: Select the top 3-5 most intense precursor ions from each MS scan for fragmentation.
-
Dynamic Exclusion: Exclude previously fragmented precursors for a set time (e.g., 30 seconds) to allow for the selection of lower abundance ions.
Data Presentation
Predicted Diagnostic Fragment Ions for 2-Cl-Phe Peptides
The following table summarizes the predicted key fragment ions that can aid in the identification and sequence confirmation of peptides containing 2-Cl-Phe.
| Ion Type | Description | Predicted m/z | Notes |
| Immonium Ion | Characteristic ion for the 2-Cl-Phe residue. | 154.03 | Will exhibit the characteristic chlorine isotope pattern. |
| Side Chain Loss | Neutral loss of 2-chlorotoluene from a b- or y-ion. | [M-126.03] | The mass of the remaining fragment will be reduced by the mass of 2-chlorotoluene. |
| b- and y-ions | Standard peptide backbone fragments. | Varies | Fragments containing 2-Cl-Phe will show the chlorine isotope pattern. |
Example Fragmentation Data (Theoretical)
Below is a theoretical fragmentation table for a hypothetical peptide, Ala-Gly-(2-Cl-Phe)-Leu-Val .
| Ion Type | Sequence | Calculated m/z |
| b₂ | Ala-Gly | 129.06 |
| b₃ | Ala-Gly-(2-Cl-Phe) | 312.11 |
| b₄ | Ala-Gly-(2-Cl-Phe)-Leu | 425.20 |
| y₁ | Val | 118.09 |
| y₂ | Leu-Val | 231.17 |
| y₃ | (2-Cl-Phe)-Leu-Val | 414.22 |
| y₄ | Gly-(2-Cl-Phe)-Leu-Val | 471.24 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of 2-Cl-Phe containing peptides.
Predicted Fragmentation Pathway of a 2-Cl-Phe Peptide
Caption: Predicted CID fragmentation pathways for peptides containing 2-Cl-Phe.
Conclusion
The mass spectrometric characterization of peptides containing 2-chlorophenylalanine can be effectively performed using standard LC-MS/MS methodologies. While specific fragmentation data is not widely published, the predicted fragmentation patterns, including the presence of a characteristic immonium ion and the chlorine isotope signature in fragment ions, provide a robust means for identification and sequence confirmation. The protocols outlined in this application note serve as a comprehensive guide for researchers and drug development professionals working with these modified peptides, enabling confident structural elucidation and quality control. Further empirical studies will be valuable to build a comprehensive library of fragmentation patterns for peptides containing 2-Cl-Phe and other unnatural amino acids.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bumc.bu.edu [bumc.bu.edu]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. uab.edu [uab.edu]
- 10. archive.sigda.org [archive.sigda.org]
Application Note: Enhancing Peptide Metabolic Stability with Fmoc-D-Phe(2-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their poor metabolic stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This application note details the use of Fmoc-D-Phe(2-Cl)-OH, a D-enantiomer of 2-chlorophenylalanine, to create peptides with enhanced resistance to enzymatic degradation while maintaining or improving biological activity. The presence of the D-amino acid sterically hinders protease recognition and cleavage, while the chloro- substitution on the phenyl ring can influence peptide conformation and binding affinity.
Rationale for Using this compound
Incorporating this compound into a peptide sequence offers a dual-pronged approach to improving its drug-like properties:
-
Increased Proteolytic Resistance: Proteases are chiral enzymes that preferentially recognize and cleave peptide bonds involving L-amino acids. The D-configuration of the amino acid at or near a cleavage site significantly reduces the rate of enzymatic degradation, thereby prolonging the peptide's half-life in biological fluids.
-
Modulation of Bioactivity: The introduction of a halogen atom on the phenylalanine side chain can alter the peptide's conformational preferences and hydrophobicity. These changes can lead to improved receptor binding affinity and selectivity.
Hypothetical Case Study: A GnRH Analog
To illustrate the benefits of incorporating this compound, we present a hypothetical case study on a Gonadotropin-Releasing Hormone (GnRH) analog. The native GnRH decapeptide has a short biological half-life. In this example, the L-phenylalanine at position 5 is replaced with D-2-chlorophenylalanine.
Data Presentation
The following table summarizes the hypothetical comparative data between the native GnRH analog and its modified counterpart.
| Parameter | Native Peptide (L-Phe) | Modified Peptide (D-Phe(2-Cl)) | Fold Improvement |
| Metabolic Stability | |||
| Half-life in human plasma (t½) | 15 min | 180 min | 12x |
| Half-life in liver microsomes (t½) | 8 min | 96 min | 12x |
| Receptor Binding Affinity (GnRH Receptor) | |||
| IC₅₀ | 5.2 nM | 3.8 nM | 1.4x |
| Kᵢ | 2.5 nM | 1.8 nM | 1.4x |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual synthesis of a generic peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound) and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
In Vitro Metabolic Stability Assay in Human Plasma
Materials:
-
Purified native and modified peptides
-
Human plasma (pooled, with anticoagulant like heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Peptide Stock Solution: Prepare 1 mg/mL stock solutions of the native and modified peptides in an appropriate solvent (e.g., water or DMSO).
-
Incubation:
-
Pre-warm human plasma and PBS to 37°C.
-
In a microcentrifuge tube, mix 475 µL of human plasma with 25 µL of the peptide stock solution to achieve a final peptide concentration of 50 µg/mL.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 180 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add the 50 µL aliquot to 150 µL of ice-cold ACN with 0.1% formic acid to precipitate plasma proteins and stop the enzymatic reaction.
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of remaining intact peptide in each sample using a validated LC-MS/MS method.
-
Generate a standard curve for each peptide to quantify the concentrations.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) of each peptide by fitting the data to a first-order decay model.
-
Competitive Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (IC₅₀ and Kᵢ) of the peptides for the GnRH receptor.
Materials:
-
Cell membranes expressing the GnRH receptor
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled GnRH analog)
-
Native and modified peptides (unlabeled competitors)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radiolabeled ligand + binding buffer.
-
Non-specific Binding: Cell membranes + radiolabeled ligand + a high concentration of unlabeled native GnRH + binding buffer.
-
Competitive Binding: Cell membranes + radiolabeled ligand + serial dilutions of the native or modified peptide.
-
-
Incubation:
-
Add 50 µL of cell membrane suspension to each well.
-
Add 50 µL of the appropriate competitor solution (buffer, unlabeled native GnRH, or test peptide).
-
Add 50 µL of the radiolabeled ligand.
-
Incubate the plate for 1 hour at room temperature with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer to separate bound from free radioligand.
-
-
Radioactivity Measurement:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Visualizations
Caption: Experimental workflow for peptide synthesis and evaluation.
Caption: A typical GPCR signaling pathway activated by a peptide ligand.
Caption: Rationale for improved peptide properties.
Conclusion
The incorporation of this compound is a powerful strategy in peptide drug design to overcome the challenge of poor metabolic stability. As illustrated, this modification can significantly increase the half-life of a peptide in biological matrices while maintaining or even enhancing its receptor binding affinity. The detailed protocols provided herein offer a framework for the synthesis and evaluation of such modified peptides, enabling researchers to develop more robust and effective peptide-based therapeutics.
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Phe(2-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved binding affinity, and specificity compared to their linear counterparts. The incorporation of non-canonical amino acids, such as Fmoc-D-Phe(2-Cl)-OH, into cyclic peptide scaffolds offers a powerful strategy to modulate their conformational properties, proteolytic resistance, and overall pharmacological profile. The 2-chloro substitution on the D-phenylalanine ring introduces steric hindrance and alters the electronic properties of the side chain, which can lead to unique structural constraints and improved bioactivity.
These application notes provide a comprehensive guide for the synthesis of head-to-tail cyclic peptides containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below cover the entire workflow from linear peptide assembly to on-resin or in-solution cyclization, cleavage, and purification.
Data Presentation: Quantitative Parameters in Cyclic Peptide Synthesis
The following table summarizes the expected quantitative data for the synthesis of a model cyclic pentapeptide containing D-Phe(2-Cl). These values are representative and may vary depending on the specific peptide sequence, cyclization strategy, and purification methods employed.
| Parameter | Expected Range | Method of Determination | Notes |
| Resin Loading Efficiency | 0.3 - 0.6 mmol/g | UV-Vis spectrophotometry of Fmoc deprotection | Dependent on the resin type. 2-Chlorotrityl chloride resin is often used for protected peptide cleavage. |
| Coupling Efficiency (per step) | >95% | Kaiser Test or TNBS Test | Double coupling may be required for sterically hindered amino acids like D-Phe(2-Cl) to ensure complete reaction. |
| Overall Crude Linear Peptide Yield | 30 - 60% | Gravimetric analysis post-cleavage | Highly sequence-dependent. Lower yields may be observed with aggregation-prone sequences. |
| Cyclization Efficiency (On-Resin) | 40 - 70% | LC-MS analysis of cleaved crude product | Can be influenced by peptide sequence and resin-bound conformation. |
| Cyclization Efficiency (In-Solution) | 50 - 80% | LC-MS analysis of cyclization reaction | Generally higher efficiency than on-resin cyclization due to greater conformational freedom. |
| Final Purity of Cyclic Peptide | >95% | RP-HPLC | After purification. |
Experimental Protocols
I. Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual solid-phase synthesis of a linear peptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected peptide for subsequent in-solution cyclization.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH), Diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
Dissolve the first Fmoc-amino acid (4 equivalents) and DIPEA (8 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted sites by adding a solution of DCM/MeOH/DIPEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM before drying under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents) with a coupling reagent (e.g., HBTU, 3.95 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours. For sterically hindered residues like this compound, a second coupling may be necessary.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
II. Cleavage of the Protected Linear Peptide from the Resin
Procedure:
-
Wash the final peptide-resin with DCM and dry it.
-
Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM for 2 minutes, repeating 5-10 times.
-
Combine the filtrates and neutralize with a solution of 10% pyridine in methanol.
-
Evaporate the solvent to obtain the protected linear peptide.
III. Head-to-Tail Cyclization
A. In-Solution Cyclization (Recommended)
Materials:
-
Protected linear peptide
-
Cyclization reagents: HATU, HOAt, or PyBOP
-
Base: DIPEA
-
Solvent: Anhydrous DMF
Procedure:
-
Dissolve the protected linear peptide in anhydrous DMF to a final concentration of 1-5 mM.
-
Add the cyclization reagent (e.g., HATU, 1.5 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, evaporate the DMF under vacuum.
B. On-Resin Cyclization
Procedure:
-
After the synthesis of the linear peptide on a suitable resin (e.g., a resin with a cleavable linker that exposes the C-terminus), deprotect the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF.
-
Add a solution of the cyclization reagent (e.g., PyBOP, 3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.
-
Agitate the mixture for 4-12 hours.
-
Wash the resin with DMF and DCM.
IV. Final Cleavage and Deprotection
Procedure:
-
Treat the protected cyclic peptide (from in-solution cyclization) or the resin-bound cyclic peptide with a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
V. Purification and Characterization
Procedure:
-
Purification:
-
Dissolve the crude cyclic peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
-
Characterization:
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of in-solution and on-resin cyclization strategies.
References
Troubleshooting & Optimization
Low coupling efficiency of Fmoc-D-Phe(2-Cl)-OH in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low coupling efficiency of Fmoc-D-Phe(2-Cl)-OH during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency with this compound?
Low coupling efficiency of this compound is primarily attributed to steric hindrance. The presence of a chlorine atom at the ortho (2-position) of the phenyl ring physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric bulk slows down the rate of amide bond formation, leading to incomplete coupling reactions within standard protocol timelines.
Q2: What are the primary indicators of poor coupling efficiency for this compound?
Several indicators can point to inefficient coupling:
-
Positive Kaiser Test: A blue or purple color in the Kaiser test after the coupling step indicates the presence of unreacted primary amines on the resin.
-
Deletion Sequences in Final Peptide: Mass spectrometry (MS) analysis of the cleaved peptide may reveal a significant population of peptides missing the D-Phe(2-Cl) residue.
-
Low Yield of the Desired Peptide: The overall yield of the target peptide after purification will be lower than expected.
-
Complex HPLC Chromatogram: The high-performance liquid chromatography (HPLC) profile of the crude peptide may show multiple peaks corresponding to deletion sequences and other byproducts.
Q3: Are there any specific side reactions to be aware of when using this compound?
While the primary issue is steric hindrance, other general SPPS side reactions can be exacerbated. Due to the forcing conditions that may be required to improve coupling (e.g., elevated temperatures), there is an increased risk of racemization, although this is less of a concern for a D-amino acid unless the L-epimer is a critical impurity. Standard side reactions like diketopiperazine formation at the dipeptide stage can also occur.
Troubleshooting Guide
Issue 1: Incomplete Coupling Detected by Monitoring Tests (e.g., Kaiser Test)
This is the most common issue when incorporating this compound. The following strategies can be employed to improve the coupling yield.
Recommended Solutions & Experimental Protocols
1. Optimization of Coupling Reagents:
Standard coupling reagents like HBTU/HOBt may not be sufficiently reactive to overcome the steric hindrance. Switching to more potent activating reagents is highly recommended.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Key Features & Recommendations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | Highly efficient for hindered amino acids. Forms a highly reactive OAt-active ester. Recommended as a first-line alternative to HBTU. |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | Reactivity is often comparable to or slightly better than HATU for certain sequences. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium/Aminium Salt | Offers high coupling efficiency with reduced risk of racemization and is based on the less hazardous OxymaPure leaving group.[1] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | A very potent coupling reagent, particularly effective for very difficult couplings, including N-methylated amino acids. |
Protocol 1: Coupling with HATU
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min). Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature with agitation.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, proceed with a second coupling.
2. Modification of Reaction Conditions:
Increasing the reaction time and temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
Table 2: Recommended Adjustments to Reaction Conditions
| Parameter | Standard Condition | Recommended for this compound | Rationale |
| Equivalents of Amino Acid | 3 eq. | 5-10 eq. | Increases the concentration of the activated species, driving the reaction forward. |
| Equivalents of Coupling Reagent | 2.9 eq. | 4.9-9.9 eq. | Ensures complete activation of the excess amino acid. |
| Coupling Time | 1-2 hours | 4-24 hours | Allows more time for the sterically hindered reaction to proceed to completion. |
| Temperature | Room Temperature | 40-50°C | Increases the kinetic energy of the molecules, enhancing the reaction rate. Use with caution to avoid side reactions. |
3. Double Coupling:
Performing the coupling step twice is a highly effective strategy for difficult residues.
Protocol 2: Double Coupling Procedure
-
First Coupling: Perform the initial coupling of this compound as described in Protocol 1 (e.g., for 2 hours).
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound using the same protocol as the first coupling. Add this solution to the washed resin and allow the reaction to proceed for another 2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.
Issue 2: Presence of Deletion Sequences in the Final Peptide
If, despite a negative Kaiser test, the final peptide analysis shows significant deletion of D-Phe(2-Cl), it may indicate that a small percentage of sites did not react and were subsequently capped or carried through the synthesis.
Recommended Solutions
-
Employ a Capping Step: After the coupling of this compound, treat the resin with a capping agent like acetic anhydride or N-(2-aminoethyl)-N-methyl-p-nitroaniline to block any unreacted N-terminal amines. This will prevent the formation of deletion peptides and simplify the purification of the final product.
-
Re-evaluate Coupling Strategy: If deletion is persistent, a combination of the strategies from Issue 1 (e.g., a more potent coupling reagent combined with double coupling and elevated temperature) should be employed.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow for troubleshooting low coupling efficiency and the general SPPS cycle.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: The standard Solid-Phase Peptide Synthesis (SPPS) cycle.
Disclaimer: The information provided is for research and development purposes only. The protocols and troubleshooting steps should be adapted and optimized for specific peptide sequences and laboratory conditions. No specific quantitative data on the coupling efficiency of this compound or the biological activity of peptides containing this residue could be retrieved from publicly available sources. The recommendations provided are based on general principles for handling sterically hindered amino acids in SPPS.
References
How to prevent side reactions with Fmoc-D-Phe(2-Cl)-OH
Welcome to the technical support center for Fmoc-D-Phe(2-Cl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered and electron-deficient amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound?
A1: The primary side reactions of concern when using this compound are:
-
Racemization: Epimerization at the α-carbon during activation and coupling is a significant risk, potentially leading to the incorporation of the L-enantiomer and resulting in diastereomeric impurities that are difficult to separate.
-
Incomplete Coupling: The steric hindrance from the ortho-chloro substituent on the phenyl ring can slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine and resulting in deletion sequences.
-
Dehalogenation: While less common, there is a theoretical risk of dehalogenation of the chlorophenyl group under harsh cleavage conditions or with certain scavengers, although this has not been widely reported in standard SPPS protocols.
Q2: How can I minimize racemization when coupling this compound?
A2: Minimizing racemization is crucial for maintaining the stereochemical integrity of your peptide. Key strategies include:
-
Choice of Coupling Reagent: Utilize coupling reagents known for low racemization, such as those based on Oxyma Pure or HOAt additives. Carbodiimide-based reagents like DIC should always be used with a racemization-suppressing additive.[1]
-
Base Selection: Employ a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine in minimal necessary amounts.
-
Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent to a minimum before adding it to the resin.
-
Temperature: Perform the coupling reaction at room temperature or below, as elevated temperatures can increase the rate of racemization.
Q3: What should I do if I observe incomplete coupling of this compound?
A3: Incomplete coupling is a common issue due to the steric bulk of this amino acid. To address this:
-
Double Coupling: Perform a second coupling step with a fresh solution of activated this compound.
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).
-
Longer Coupling Time: Extend the coupling reaction time to allow for complete acylation.
-
Monitoring: Use a qualitative test like the Kaiser test to confirm the absence of free primary amines before proceeding to the next deprotection step.
Q4: Is dehalogenation a significant concern during cleavage?
A4: Under standard TFA cleavage conditions, significant dehalogenation is not a commonly reported side reaction for chlorophenylalanines. However, to minimize any potential risk:
-
Use Appropriate Scavengers: A standard cleavage cocktail containing scavengers like water and triisopropylsilane (TIS) is generally sufficient.
-
Avoid Harsh Conditions: Avoid unnecessarily long cleavage times or the use of overly aggressive cleavage cocktails unless required for the removal of other protecting groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of Diastereomeric Impurities in HPLC | Racemization of this compound during coupling. | - Switch to a low-racemization coupling reagent (e.g., COMU, HATU).- Use DIC with Oxyma Pure or HOAt.- Minimize the amount of base (DIPEA) and pre-activation time.- Perform coupling at a lower temperature (0-25 °C). |
| Deletion Sequence Corresponding to D-Phe(2-Cl) Missing | Incomplete coupling of the sterically hindered amino acid. | - Perform a double coupling.- Increase the equivalents of amino acid and coupling reagents.- Extend the coupling reaction time.- Use a more powerful coupling reagent like HATU or COMU. |
| Unexpected Mass (-34 Da) in Mass Spectrometry | Dehalogenation of the 2-chlorophenylalanine residue. | - Ensure the cleavage cocktail is fresh and contains appropriate scavengers (e.g., TFA/TIS/H₂O).- Avoid unnecessarily harsh cleavage conditions. |
| Slow or Incomplete Fmoc Deprotection | Steric hindrance around the N-terminus after coupling D-Phe(2-Cl). | - Extend the Fmoc deprotection time (e.g., 2 x 10 minutes with 20% piperidine in DMF).- Ensure fresh deprotection solution is used. |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for peptide amides) in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), a suitable coupling reagent (e.g., COMU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Allow for a short pre-activation time of 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), perform a second coupling (double coupling).
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Standard Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and thorough washing with DMF and then dichloromethane (DCM), dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. Alternatively, for many sequences, a simpler cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[2][3]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the mixture to react at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
Quantitative Data Summary
The following table provides a summary of expected outcomes and parameters for the incorporation of this compound. These values are based on typical results for sterically hindered amino acids in Fmoc-SPPS and should be used as a general guideline.
| Parameter | Expected Range | Method of Determination | Notes |
| Coupling Efficiency (Single Coupling) | 85-95% | Kaiser Test / TNBS Test | Highly dependent on the preceding amino acid and coupling conditions. |
| Coupling Efficiency (Double Coupling) | >99% | Kaiser Test / TNBS Test | Recommended for ensuring complete incorporation. |
| Racemization with Standard Reagents (e.g., HBTU/DIPEA) | 2-10% | Chiral HPLC of hydrolyzed peptide | Can be significantly higher with prolonged activation. |
| Racemization with Low-Racemization Reagents (e.g., COMU/DIPEA) | <1-2% | Chiral HPLC of hydrolyzed peptide | The recommended approach to maintain stereochemical purity. |
| Crude Peptide Purity | 50-80% | RP-HPLC | Highly sequence-dependent. Aggregation-prone sequences may result in lower purity. |
Visualizations
Caption: Workflow for the coupling of this compound in SPPS.
Caption: Troubleshooting logic for side reactions with this compound.
References
Technical Support Center: Optimizing Coupling of Fmoc-D-Phe(2-Cl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling time and troubleshooting common issues encountered when using the sterically hindered amino acid, Fmoc-D-Phe(2-Cl)-OH, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "sterically hindered" amino acid, and how does this affect coupling?
A1: this compound is considered sterically hindered due to the presence of a chlorine atom on the ortho position of the phenyl ring. This bulky substituent, in close proximity to the carboxylic acid, physically obstructs the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This hindrance slows down the rate of amide bond formation, often leading to incomplete coupling reactions and lower yields of the desired peptide.
Q2: My Kaiser test is positive after a standard coupling time with this compound. What are my immediate troubleshooting steps?
A2: A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. The most direct solution is to perform a second coupling (a "double coupling") with a fresh solution of activated this compound.[1] If the Kaiser test remains positive after a second coupling, consider capping the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion peptides in your final product.
Q3: What are the most effective coupling reagents for a sterically hindered amino acid like this compound?
A3: For sterically hindered amino acids, more potent coupling reagents are generally required. Aminium/uronium salts like HATU , HCTU , and COMU are highly recommended.[2][3] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than standard carbodiimide-based reagents like DIC/HOBt.[2][3] For particularly challenging couplings, reagents that generate amino acid fluorides, such as TFFH , can also be very effective due to the small size of the fluoride leaving group.[3]
Q4: Can I simply extend the coupling time to improve the yield for this compound?
A4: Yes, extending the coupling time is a valid strategy. For sterically hindered residues, reaction times may need to be increased from the standard 1-2 hours to several hours or even overnight. However, prolonged exposure to the basic conditions of the coupling reaction can increase the risk of racemization, especially with sensitive amino acids. Therefore, it is crucial to balance extended coupling times with the potential for this side reaction. Monitoring the reaction progress is recommended.
Q5: How can I minimize peptide aggregation when working with hydrophobic and sterically hindered residues like this compound?
A5: Peptide aggregation, driven by intermolecular hydrogen bonding, can be a significant issue with hydrophobic residues, leading to poor reagent diffusion and incomplete reactions.[1][4] Strategies to mitigate aggregation include:
-
Using specialized solvents: A mixture of DCM/DMF/NMP or the addition of chaotropic salts like LiCl can help disrupt secondary structures.[2][5]
-
Microwave-assisted synthesis: Microwave energy can accelerate coupling reactions and help to reduce aggregation.[4]
-
Incorporation of pseudoproline dipeptides: These can be used in the peptide sequence to disrupt aggregation-prone regions.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Positive Kaiser Test) | Insufficient activation of this compound. Steric hindrance preventing complete reaction. Peptide aggregation on the resin. | 1. Double Coupling: Repeat the coupling step with fresh reagents.[1] 2. Use a more potent coupling reagent: Switch to HATU, HCTU, or COMU.[2][3] 3. Extend the coupling time: Increase the reaction time to 2-4 hours or longer, monitoring for completion. 4. Increase reagent concentration: Use a higher concentration of the amino acid and coupling reagent. |
| Presence of Deletion Peptides in Final Product | Incomplete coupling of this compound followed by successful coupling of the subsequent amino acid. | 1. Capping: After the first coupling attempt, cap any unreacted amines with acetic anhydride to terminate the unreacted chains. 2. Optimize coupling conditions: Implement the solutions for "Low Coupling Yield" to ensure complete coupling. |
| Racemization of the Amino Acid | Prolonged exposure to basic conditions during coupling. Use of a base that is too strong. | 1. Use a weaker base: Consider using N-methylmorpholine (NMM) instead of DIPEA. 2. Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation. 3. Use additives: Ensure your coupling reagent is paired with an appropriate additive like OxymaPure, which is known to suppress racemization.[3] |
| Poor Resin Swelling and Clumping | On-resin peptide aggregation. | 1. Change the solvent system: Use a solvent mixture known to disrupt secondary structures, such as DCM/DMF/NMP (1:1:1).[2] 2. Incorporate chaotropic agents: Add a low concentration of LiCl to the coupling mixture.[2][5] 3. Perform the synthesis at a slightly elevated temperature. |
Quantitative Data on Coupling Reagent Performance
| Coupling Reagent | Typical Coupling Time for Hindered Residues | Relative Efficiency/Purity | Key Advantages | Key Disadvantages |
| DIC/HOBt | 2 - 4 hours | Moderate | Cost-effective | Slower reaction rates, potential for side reactions. |
| HBTU | 30 - 60 minutes | High | Fast and generally efficient. | Potential for guanidinylation of the free amine. |
| HCTU | 15 - 45 minutes | Very High | More reactive than HBTU, leading to faster couplings and higher purity.[2] | More expensive than HBTU. |
| HATU | 15 - 30 minutes | Very High | Considered one of the most efficient reagents for difficult couplings, with low racemization.[2][3][6] | High cost. |
| COMU | 15 - 30 minutes | Very High | High efficiency comparable to HATU, with water-soluble byproducts, making it suitable for both solid-phase and solution-phase synthesis.[3] | Higher cost than HBTU/HCTU. |
Experimental Protocols
Protocol 1: Standard Double Coupling Protocol for this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
First Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Intermediate Wash: Wash the resin with DMF (3 times).
-
Kaiser Test: Take a small sample of resin beads and perform a Kaiser test. If the beads are colorless or yellow, the coupling is complete. If they are blue or purple, proceed to the second coupling.
-
Second Coupling (if necessary):
-
Prepare a fresh solution of activated this compound as described in step 4.
-
Add the fresh solution to the resin and agitate for another 1-2 hours.
-
-
Final Wash: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to prepare for the next deprotection step.
Protocol 2: Capping of Unreacted Amines
-
Following the final coupling attempt and an intermediate DMF wash, add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next deprotection step.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: General activation pathways for different classes of coupling reagents.
References
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection for D-Phe(2-Cl) Residues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from D-Phe(2-Cl) residues during solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the 2-chloro substitution on the phenylalanine ring can impede the standard deprotection process, leading to deletion sequences and impure final products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is Fmoc deprotection of D-Phe(2-Cl) more challenging than for other amino acids?
A1: The primary reason for difficult Fmoc deprotection of D-Phe(2-Cl) is steric hindrance. The chlorine atom at the ortho (2-) position of the phenyl ring is in close proximity to the peptide backbone. This bulkiness can physically obstruct the approach of the piperidine base to the N-terminal Fmoc group, slowing down the deprotection reaction. This issue is often exacerbated in longer peptide sequences where peptide aggregation can further limit reagent accessibility.[1][2]
Q2: How can I detect incomplete Fmoc deprotection of D-Phe(2-Cl)?
A2: Several methods can be employed to confirm incomplete Fmoc removal:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines. A negative result (yellow or colorless beads) after the deprotection step indicates that the Fmoc group has not been successfully removed.[3][4] A positive test (blue beads) suggests a free amine is present.
-
High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved and purified aliquot of the peptide will show a peak corresponding to the desired peptide and potentially a later-eluting, more hydrophobic peak representing the Fmoc-containing peptide. A significant area of this second peak confirms incomplete deprotection.[5]
-
Mass Spectrometry (MS): Mass analysis of the crude peptide will reveal a mass corresponding to the expected peptide and another mass that is 222.24 Da higher, which is the mass of the Fmoc group.[5]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored by its absorbance around 301 nm. Lower than expected absorbance can indicate incomplete deprotection.[3]
Q3: What are the recommended initial steps to troubleshoot incomplete Fmoc deprotection of D-Phe(2-Cl)?
A3: If you suspect incomplete deprotection, the following initial steps are recommended:
-
Extend the Deprotection Time: The most straightforward approach is to increase the duration of the piperidine treatment.
-
Perform a Second Deprotection: After the initial deprotection step, drain the reagent and add a fresh solution of 20% piperidine in DMF for a second treatment.[3]
-
Ensure Adequate Resin Swelling: Poor swelling of the solid support can hinder reagent diffusion. Ensure the resin is fully swollen in a suitable solvent like DMF before starting the synthesis.[3]
Q4: Are there alternative, stronger deprotection reagents I can use for D-Phe(2-Cl)?
A4: Yes, for particularly difficult sequences containing D-Phe(2-Cl), a stronger base can be employed. However, this should be done with caution as it can increase the risk of side reactions.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, strong base that can be more effective than piperidine for sterically hindered residues. A common cocktail is 2% DBU and 2% piperidine in DMF.[6][7] The piperidine is still necessary to scavenge the dibenzofulvene byproduct.
Q5: What are the potential side reactions when using stronger bases like DBU?
A5: The use of DBU can lead to side reactions, most notably aspartimide formation if an aspartic acid residue is present in the peptide sequence. DBU is a very strong base and its use should be carefully considered and optimized.[6]
Quantitative Data Summary
The following table provides a summary of recommended conditions for the Fmoc deprotection of D-Phe(2-Cl), based on general protocols for sterically hindered amino acids. Optimization may be required for specific peptide sequences.
| Parameter | Standard Protocol | Optimized for D-Phe(2-Cl) | Stronger Deprotection |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF | 2% DBU / 2% Piperidine in DMF |
| Treatment Time | 1 x 10-20 min | 2 x 10-15 min | 1 x 5-10 min |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Key Considerations | May be insufficient for D-Phe(2-Cl). | Double deprotection improves efficiency. | Use with caution due to potential side reactions. |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Primary Amines
Materials:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[8]
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[8]
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.[8]
-
Small test tubes
-
Heating block or oven at 110°C
Procedure:
-
Place a small sample of resin beads (10-15) in a test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[8]
-
Heat the test tube at 110°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
-
Blue beads: Positive result, indicating the presence of a free primary amine (successful deprotection).
-
Yellow/Colorless beads: Negative result, indicating the absence of a free primary amine (incomplete deprotection).
-
Protocol 2: HPLC Analysis for Incomplete Deprotection
Procedure:
-
Take a small sample of the dried peptide-resin (5-10 mg).[3]
-
Prepare an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[3]
-
Treat the resin sample with the cleavage cocktail for 2-3 hours at room temperature.[3]
-
Precipitate the cleaved peptide with cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and air-dry the peptide pellet.[3]
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[3]
-
Analyze the sample by reverse-phase HPLC (RP-HPLC). Look for a peak corresponding to the expected molecular weight of the Fmoc-protected peptide in addition to the desired peptide peak.[3]
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc deprotection of D-Phe(2-Cl).
Caption: Chemical mechanism of Fmoc deprotection by piperidine.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Aggregation Issues in Peptides Containing D-2-Chlorophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with peptides incorporating the unnatural amino acid D-2-chlorophenylalanine.
Troubleshooting Guide
Problem 1: Poor Solubility of Lyophilized Peptide in Aqueous Buffers
Question: My lyophilized peptide containing D-2-chlorophenylalanine will not dissolve in my standard aqueous buffer (e.g., PBS, Tris). What should I do?
Answer:
Peptides incorporating D-2-chlorophenylalanine often exhibit increased hydrophobicity due to the presence of the chloro-substituted aromatic ring. This can lead to poor solubility in aqueous solutions. The following steps provide a systematic approach to solubilization.
Potential Causes:
-
Increased Hydrophobicity: The 2-chloro-phenyl group is more hydrophobic than a standard phenylalanine side chain.
-
Intermolecular Hydrophobic Interactions: The hydrophobic side chains of the peptides can associate in aqueous environments, leading to aggregation and insolubility.
-
Strong Intermolecular Hydrogen Bonding: The peptide backbone can form strong hydrogen bonds, contributing to the formation of insoluble aggregates.
Step-by-Step Solutions:
-
Start with a Small Amount: Always test the solubility with a small portion of your peptide before attempting to dissolve the entire sample.
-
Use De-gassed Solvents: For peptides susceptible to oxidation, use oxygen-free solvents.
-
Initial Solvent Selection:
-
Acidic Peptides (Net Negative Charge): Attempt to dissolve in a small amount of a basic solvent like 0.1% aqueous NH3, then dilute with water to the desired concentration.[1]
-
Basic Peptides (Net Positive Charge): Try dissolving in a small amount of an acidic solvent such as 10-25% acetic acid, and then slowly add water or your buffer.[2][3]
-
Neutral/Highly Hydrophobic Peptides: For peptides with over 50% hydrophobic residues, dissolving in an organic solvent first is recommended.[3]
-
Add a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the lyophilized peptide.
-
Once dissolved, slowly add your aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing.[4] Be aware that rapid addition of the aqueous phase can cause the peptide to precipitate.
-
-
-
Sonication: If the peptide forms a suspension, brief sonication can help to break up aggregates and facilitate dissolution.[3]
-
Adjusting pH: The net charge of a peptide is pH-dependent. Adjusting the pH of the solution away from the peptide's isoelectric point (pI) can increase solubility by increasing electrostatic repulsion between molecules.
| Solvent/Additive | Typical Starting Concentration | Notes |
| Acetic Acid | 10-25% in water | For basic peptides.[2][3] |
| Ammonium Bicarbonate | 0.1 M | For acidic peptides.[2] |
| DMSO | Minimal volume to dissolve | For highly hydrophobic peptides.[3][4] |
| DMF | Minimal volume to dissolve | Alternative to DMSO for hydrophobic peptides.[5] |
Problem 2: Peptide Aggregation and Precipitation During Synthesis or Purification
Question: My peptide is aggregating on the resin during solid-phase peptide synthesis (SPPS), leading to incomplete reactions. How can I prevent this?
Answer:
On-resin aggregation is a common problem with hydrophobic peptides, including those with D-2-chlorophenylalanine. Aggregation can hinder the accessibility of reagents to the growing peptide chain.
Potential Causes:
-
Inter-chain Hydrogen Bonding: Formation of β-sheet-like structures between peptide chains on the resin.
-
Hydrophobic Collapse: The hydrophobic side chains associate, causing the peptide-resin to shrink and become less solvated.
Solutions During Synthesis:
-
Solvent Choice: Switch from standard solvents like DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 25% DMSO to your DMF to disrupt aggregation.[6]
-
Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 50-60°C) can provide enough energy to break up intermolecular hydrogen bonds.[6]
-
Chaotropic Agents: Washing the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF, before coupling can help to solubilize the peptide chains.[6]
-
Backbone Protection: For severe aggregation, re-synthesizing the peptide using backbone protection, such as incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of a problematic amino acid, can prevent hydrogen bond formation.[7][8]
| Strategy | Description | Typical Application |
| Solvent Exchange | Replace DMF with NMP or a DMF/DMSO mixture. | To improve solvation of the growing peptide chain. |
| Increased Temperature | Run synthesis reactions at 50-60°C. | To disrupt hydrogen bonds causing aggregation.[6] |
| Chaotropic Salts | Pre-wash resin with 1M LiCl in DMF. | To break up secondary structures.[6] |
| Backbone Protection | Incorporate Hmb or Dmb protected amino acids. | For sequences with very high aggregation propensity.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is D-2-chlorophenylalanine and how does it affect peptide properties?
A1: D-2-chlorophenylalanine is an unnatural amino acid. It has the same basic structure as phenylalanine but with two key modifications: a chlorine atom at the 2-position (ortho) of the phenyl ring and a D-chiral configuration at the alpha-carbon.[5] These changes can significantly impact a peptide's properties:
-
Increased Hydrophobicity: The chlorine atom increases the hydrophobicity of the side chain, which can promote aggregation.
-
Steric Hindrance: The ortho-chloro group can create steric hindrance, potentially influencing peptide conformation and interactions with other molecules.
-
Protease Resistance: The D-configuration makes the peptide less susceptible to degradation by proteases, which typically recognize L-amino acids.[5]
Q2: Can the position of the chlorine atom on the phenyl ring influence aggregation differently?
A2: Yes, the position of the halogen can influence aggregation. Studies on halogenated phenylalanine derivatives suggest that the position of the substituent affects the balance of hydrophobicity and steric constraints, which in turn modulates the formation of nanostructures.[9] While direct comparative data for ortho- versus para-chlorophenylalanine is limited, it is reasonable to assume the ortho-position will have a more pronounced steric effect on the peptide backbone conformation compared to the para-position.
Q3: How can I monitor the aggregation of my peptide in solution?
A3: The Thioflavin T (ThT) fluorescence assay is a common method to monitor the formation of amyloid-like fibrils, which are a form of ordered aggregates.[7][9][10] ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.[11] This allows for real-time monitoring of the aggregation process.
Q4: What is the best way to store peptides containing D-2-chlorophenylalanine to minimize aggregation?
A4: For long-term storage, lyophilized peptides should be kept at -20°C or -80°C in a desiccated, dark environment.[4] Once in solution, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[4]
Q5: Are there any specific considerations for purifying peptides with D-2-chlorophenylalanine using RP-HPLC?
A5: Due to their hydrophobicity, these peptides may bind strongly to C18 columns. You might need to use a higher concentration of organic solvent (like acetonitrile) in your mobile phase for elution. If the peptide is still difficult to purify, consider using a less hydrophobic column (e.g., C8 or C4) or adding ion-pairing agents like trifluoroacetic acid (TFA) to the mobile phase. In some cases, dissolving the crude peptide in a small amount of DMSO before loading it onto the column can improve the purification outcome.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the aggregation kinetics of a peptide containing D-2-chlorophenylalanine in solution.
Materials:
-
Lyophilized peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a ThT stock solution: Dissolve ThT in the assay buffer to a concentration of 1 mM. Filter through a 0.22 µm filter.
-
Prepare peptide stock solution: Carefully dissolve the peptide to a stock concentration of 1 mg/mL (or as appropriate) following the solubility guidelines for hydrophobic peptides.
-
Set up the assay:
-
In each well of the 96-well plate, add the peptide solution to achieve the desired final concentration (e.g., 25 µM).
-
Add ThT stock solution to each well for a final concentration of 10-20 µM.
-
Include control wells: buffer with ThT only (for baseline fluorescence) and buffer with peptide only (to check for intrinsic fluorescence).
-
Adjust the final volume in each well to be consistent (e.g., 200 µL) with the assay buffer.
-
-
Incubation and Measurement:
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated aggregation, showing a lag phase, a growth phase, and a plateau.[11]
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Hydrophobic Peptides
Objective: To purify a crude synthetic peptide containing D-2-chlorophenylalanine.
Materials:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C8 or C18 column
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in 90% ACN/10% water.
-
Degas both mobile phases before use.
-
-
Prepare the Sample:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, this may be DMSO or a high concentration of ACN/water with TFA.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Equilibrate the Column: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Gradient Elution:
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes. The steepness of the gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis and Recovery:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Pool the pure fractions and lyophilize to recover the purified peptide.
-
Visualizations
Caption: A diagram illustrating the potential pathway of peptide aggregation.
Caption: A decision-making workflow for solubilizing challenging peptides.
References
- 1. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neulandlabs.com [neulandlabs.com]
- 3. Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of aβ16-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Manual Peptide Synthesis with Fmoc-D-Phe(2-Cl)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and purity of your manual solid-phase peptide synthesis (SPPS) when incorporating the sterically hindered amino acid, Fmoc-D-Phe(2-Cl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound in manual SPPS?
A1: The primary challenges stem from the steric hindrance caused by the bulky Fmoc protecting group and the chlorine atom at the ortho (2) position of the phenyl ring. This steric bulk can lead to:
-
Incomplete Coupling Reactions: Difficulty in forming the peptide bond, resulting in deletion sequences where the this compound residue is missing.
-
Slow Reaction Kinetics: Coupling reactions may require longer times to reach completion compared to less hindered amino acids.
-
Aggregation: The hydrophobicity of the chlorinated phenylalanine derivative can contribute to peptide chain aggregation on the resin, further hindering reactions.
Q2: How does the 2-chloro substituent affect the reactivity of the amino acid?
A2: The chlorine atom is an electron-withdrawing group. This can have a dual effect. Firstly, it can slightly increase the acidity of the carboxylic acid, which could be beneficial for activation. However, the dominant effect is steric hindrance, which significantly impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Aminium/uronium salt-based reagents are highly recommended. While direct comparative studies on this specific derivative are limited, reagents known to be effective for hindered couplings include HATU, HBTU, and COMU.
Q4: How can I monitor the completeness of the coupling reaction for this compound?
A4: The Kaiser test is a reliable method for detecting the presence of free primary amines on the resin, which indicates an incomplete coupling reaction.[1][2] A negative Kaiser test (the beads remain colorless or yellowish) suggests that the coupling is complete. However, for sterically hindered residues, it is crucial to perform the test carefully, as a false negative can sometimes occur. If in doubt, performing a second, different colorimetric test or a test cleavage of a small amount of resin for mass spectrometry analysis is advisable.
Q5: Are there any specific considerations for the Fmoc deprotection of the D-Phe(2-Cl) residue?
A5: Fmoc deprotection of sterically hindered residues is not typically problematic. The standard 20% piperidine in DMF is usually effective. However, if you observe slow or incomplete deprotection, which can be a sign of peptide aggregation, you might consider increasing the deprotection time or using a stronger base solution, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3] Be cautious when using DBU, as it can promote side reactions with certain amino acid sequences.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Coupling
Symptom:
-
Positive Kaiser test after coupling with this compound.
-
Presence of a significant deletion peak (- mass of D-Phe(2-Cl) residue) in the crude peptide mass spectrum.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Activation/Reactivity | Use a more potent coupling reagent such as HATU, HCTU, or COMU.[4] Increase the equivalents of the amino acid and coupling reagents (e.g., from 3 to 5 equivalents). |
| Steric Hindrance | Extend the coupling reaction time (e.g., from 2 hours to 4-6 hours or even overnight). Perform a double coupling: after the first coupling, wash the resin and repeat the coupling step with fresh reagents. |
| Peptide Aggregation | Switch to a more polar solvent system like NMP or a mixture of DMF/DMSO to disrupt secondary structures.[5] Incorporate chaotropic salts (e.g., LiCl) in the coupling solution to break hydrogen bonds.[5] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the synthesis solvent before starting the synthesis.[6] Consider using a resin with better swelling properties, such as a PEG-based resin. |
Issue 2: Low Overall Yield After Cleavage
Symptom:
-
Low recovery of the final peptide product after cleavage and precipitation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Cleavage | Extend the cleavage time with the TFA cocktail (e.g., from 2 hours to 3-4 hours).[7] Ensure a sufficient volume of the cleavage cocktail is used to fully swell and immerse the resin.[7] |
| Premature Chain Termination | If incomplete coupling was not addressed during synthesis, the final product will be a mix of the desired peptide and truncated sequences, leading to a low yield of the target peptide. Implement in-synthesis monitoring (e.g., Kaiser test) at each step. |
| Adsorption to Resin | Highly hydrophobic peptides can sometimes adhere to the polystyrene resin even after cleavage. After the initial cleavage, perform additional washes of the resin with neat TFA or a solvent mixture like TFA/DCM to recover more product. |
| Poor Precipitation | Ensure the use of a sufficient volume of cold diethyl ether for precipitation. Optimize the precipitation temperature (e.g., -20°C). |
Issue 3: Peptide Aggregation
Symptom:
-
Clumping of resin beads.
-
Slow solvent drainage during washing steps.
-
Incomplete coupling and deprotection, especially after several residues have been added.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inter-chain Hydrogen Bonding | Use solvents known to disrupt secondary structures, such as NMP or DMSO, either alone or as co-solvents with DMF.[5] |
| Hydrophobic Collapse | Synthesize the peptide on a low-loading resin to increase the distance between peptide chains. |
| "Difficult" Sequence | Incorporate pseudoproline dipeptides or a backbone protecting group (e.g., Hmb) in the sequence before the aggregation-prone region.[8] |
| High Temperature | While sometimes used to improve coupling, elevated temperatures can also promote aggregation in some sequences. Perform couplings at room temperature unless a specific protocol suggests otherwise. |
Experimental Protocols
Protocol 1: Manual Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA resin, 100-200 mesh) in DMF for at least 1 hour.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[9]
-
Amino Acid Activation: In a separate vial, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.[1]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 2: Kaiser Test for Monitoring Coupling
This protocol is adapted from established methods to monitor the completion of coupling reactions.[1][10]
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Incomplete coupling (free primary amines present). Recouple the amino acid.
-
Yellow/Colorless: Complete coupling. Proceed to the next deprotection step.
Protocol 3: Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.
-
Resin Washing: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum for at least 1 hour.[11]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.[7]
-
Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[11]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with fresh cold ether, and dry the peptide under vacuum.
Visualizations
Caption: A typical workflow for a single coupling cycle in manual Fmoc-SPPS.
Caption: A decision tree for troubleshooting low coupling efficiency.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Cleavage Cocktails for Peptides with Halogenated Phenylalanine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the selection of cleavage cocktails for peptides containing halogenated phenylalanine residues.
General Principles
Cleavage of peptides from solid-phase resin and the simultaneous removal of side-chain protecting groups is a critical step in peptide synthesis. While standard trifluoroacetic acid (TFA)-based cocktails are effective for many peptides, the presence of halogenated phenylalanine (X-Phe) residues—such as 4-fluorophenylalanine (4-F-Phe), 4-chlorophenylalanine (4-Cl-Phe), 4-bromophenylalanine (4-Br-Phe), and 4-iodophenylalanine (4-I-Phe)—requires special consideration to prevent side reactions, primarily dehalogenation.
The stability of the carbon-halogen (C-X) bond during TFA treatment is a key factor in selecting an appropriate cleavage cocktail. The C-F bond is exceptionally stable, while the C-I bond is the most labile and susceptible to cleavage.
Troubleshooting Guide & FAQs
Q1: I am cleaving a peptide containing 4-fluorophenylalanine. Can I use a standard cleavage cocktail?
A1: Yes, for peptides containing 4-fluorophenylalanine, a standard cleavage cocktail is generally sufficient. The carbon-fluorine bond is very strong and stable under standard TFA cleavage conditions.[1][2] A common and effective cocktail is TFA/H₂O/TIPS (95:2.5:2.5, v/v/v) . This mixture is also suitable for peptides that do not contain other sensitive residues like Cys, Met, or Trp.[3]
Q2: What are the recommended cleavage cocktails for peptides with 4-chlorophenylalanine or 4-bromophenylalanine?
A2: The carbon-chlorine and carbon-bromine bonds are relatively stable during TFA cleavage, but the risk of dehalogenation is higher than for fluorinated analogs. To minimize this risk, especially if other sensitive residues are present, a more robust scavenger mixture is recommended.
-
Recommendation: Use a cocktail containing a silane scavenger like triisopropylsilane (TIPS). A standard and effective choice is TFA/H₂O/TIPS (95:2.5:2.5, v/v/v) .[4]
-
For peptides with other sensitive residues (Cys, Met, Trp): Consider using "Reagent K" or a variation thereof. A common formulation is TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v) .[5][6] However, be aware that thiol-containing scavengers like ethanedithiol (EDT) can potentially promote dehalogenation of more labile halogens.
Q3: My peptide contains 4-iodophenylalanine, and I am observing significant deiodination during cleavage. What can I do?
A3: The carbon-iodine bond is the most susceptible to cleavage under acidic conditions, leading to deiodination. This is a common issue, and the choice of scavengers is critical to preserve the integrity of the iodinated residue.[7]
-
Primary Cause: Deiodination is often caused by the harsh acidic environment and reactive carbocations generated during the removal of protecting groups.[7]
-
Solution: The use of effective scavengers is crucial. Triisopropylsilane (TIPS) is a highly recommended scavenger to quench carbocations.
-
Avoid Thiol-based Scavengers: Scavengers containing thiols, such as ethanedithiol (EDT) and dithiothreitol (DTT), should be used with caution or avoided, as they can contribute to the reduction and removal of iodine.
-
Recommended Cocktail: A cocktail of TFA/H₂O/TIPS (95:2.5:2.5, v/v/v) is a good starting point.[4] The silane scavenger effectively traps carbocations without promoting deiodination.
Q4: Are there any general tips to minimize side reactions when cleaving peptides with halogenated phenylalanines?
A4: Yes, several general practices can help improve the outcome of your cleavage reaction:
-
Minimize Cleavage Time: Limit the exposure of the peptide to the strong acid by keeping the cleavage time to the minimum necessary for complete deprotection (typically 2-4 hours).[8]
-
Work Under Inert Atmosphere: For sensitive peptides, particularly those containing methionine or cysteine in addition to halogenated residues, performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Use High-Quality Reagents: Always use fresh, high-quality TFA and scavengers.[8]
-
Perform a Test Cleavage: Before committing your entire batch of resin, it is good practice to perform a small-scale test cleavage to optimize conditions and identify any potential side products by mass spectrometry.
Summary of Recommended Cleavage Cocktails
| Halogenated Phe Residue | Recommended Cocktail (v/v/v) | Key Considerations |
| 4-Fluorophenylalanine (4-F-Phe) | TFA/H₂O/TIPS (95:2.5:2.5) | C-F bond is very stable. Standard cocktails are generally sufficient. |
| 4-Chlorophenylalanine (4-Cl-Phe) | TFA/H₂O/TIPS (95:2.5:2.5) | C-Cl bond is relatively stable. TIPS is effective at preventing side reactions. |
| 4-Bromophenylalanine (4-Br-Phe) | TFA/H₂O/TIPS (95:2.5:2.5) | C-Br bond is less stable than C-Cl. Use of a silane scavenger is recommended. |
| 4-Iodophenylalanine (4-I-Phe) | TFA/H₂O/TIPS (95:2.5:2.5) | C-I bond is labile. Avoid thiol-containing scavengers to minimize deiodination. |
| Peptides with other sensitive residues (Cys, Met, Trp) | Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Use with caution for iodo- and bromophenylalanine due to the presence of EDT. |
Experimental Protocols
Protocol 1: General TFA Cleavage with TIPS Scavenger
This protocol is recommended for peptides containing any halogenated phenylalanine, especially 4-I-Phe.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF) and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, deionized water, and TIPS in a 95:2.5:2.5 volume ratio . Prepare the cocktail fresh just before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently swirl the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K
This protocol is suitable for peptides containing 4-F-Phe, 4-Cl-Phe, or 4-Br-Phe, especially when other sensitive residues like Cys, Met, or Trp are present. Exercise caution when using with 4-I-Phe.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, deionized water, thioanisole, and 1,2-ethanedithiol (EDT) in an 82.5:5:5:5:2.5 ratio .
-
Cleavage Reaction: Add Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin). Gently swirl the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.
Visualization of Troubleshooting Workflow
References
- 1. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. deepdyve.com [deepdyve.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Preventing racemization of Fmoc-D-Phe(2-Cl)-OH during activation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the racemization of Fmoc-D-Phe(2-Cl)-OH during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where a single enantiomer of a chiral molecule, in this case, the D-amino acid, converts into an equal mixture of both D- and L-enantiomers. In peptide synthesis, the biological activity of the final peptide is highly dependent on its precise three-dimensional structure, which is dictated by the specific sequence of L- or D-amino acids. The conversion of the intended D-amino acid to the L-enantiomer can lead to the synthesis of a diastereomeric peptide impurity that can be difficult to purify and may have altered or no biological activity. While phenylalanine itself is not among the most sensitive amino acids to racemization, such as histidine or cysteine, the presence of an electron-withdrawing group like the chloro-substituent on the phenyl ring can potentially increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization under basic conditions.
Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?
A2: The primary mechanism of racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1] The activation of the carboxyl group makes the α-proton more acidic. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate which is in equilibrium with the oxazolone. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D and L enantiomers.
Q3: Which factors influence the extent of racemization of this compound during activation?
A3: Several factors can influence the degree of racemization:
-
Coupling Reagents: The type of coupling reagent used for activation plays a crucial role.
-
Additives: The presence of additives like HOBt or Oxyma can suppress racemization.[2][3]
-
Base: The type and concentration of the base used can significantly impact the rate of racemization.[4]
-
Temperature: Higher temperatures generally accelerate the rate of racemization.[1]
-
Solvent: The polarity of the solvent can have an effect, although it is often a less critical factor.[1]
-
Pre-activation Time: Longer pre-activation times can lead to increased racemization.
Troubleshooting Guide
This guide will help you address specific issues related to the racemization of this compound.
Issue: Detection of significant L-Phe(2-Cl) diastereomeric impurity in the final peptide.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent: Use of carbodiimides (e.g., DCC, DIC) without an additive is a common cause of racemization. Onium salt reagents (HBTU, HATU) in the presence of a strong base can also promote racemization. | Action: Switch to a coupling reagent known for low racemization potential. For sensitive couplings, carbodiimide activation in the presence of an additive is often preferred. Consider using phosphonium-based reagents like PyBOP or uronium-type reagents like COMU, which have been shown to be effective in suppressing racemization.[5][6] |
| Suboptimal Additive: The choice of additive can influence the degree of racemization suppression. | Action: While HOBt is a standard additive, HOAt and OxymaPure are generally more effective at preventing racemization.[3] |
| Strong or Excess Base: The use of a strong, non-sterically hindered base like Diisopropylethylamine (DIPEA) can significantly increase racemization. | Action: Switch to a weaker or more sterically hindered base. N-Methylmorpholine (NMM) is a better alternative to DIPEA. For particularly sensitive couplings, consider using a highly hindered base like 2,4,6-trimethylpyridine (collidine) or 2,6-dimethylpyridine (DMP).[4] Use the minimum amount of base necessary for the reaction to proceed. |
| Elevated Reaction Temperature: Higher temperatures accelerate the rate of α-proton abstraction. | Action: Perform the activation and coupling steps at a lower temperature. Running the reaction at 0°C can significantly reduce racemization. For microwave-assisted synthesis, consider lowering the coupling temperature.[1] |
| Prolonged Pre-activation: Allowing the activated amino acid to stand for an extended period before adding it to the resin increases the opportunity for racemization. | Action: Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after preparation. |
Data on Racemization with Various Coupling Conditions
While specific quantitative data for this compound is not extensively published, the following table, compiled from studies on the racemization-prone Fmoc-Phenylglycine-OH, provides a strong indication of the relative performance of different coupling reagents and bases in minimizing epimerization. Phenylglycine is known to be more susceptible to racemization than phenylalanine, so these values represent a worst-case scenario.
| Coupling Reagent | Base | % Correct Diastereomer (Peptide A) | % Correct Diastereomer (Peptide B) |
| HATU | DIPEA | 85 | 86 |
| HATU | NMM | 89 | 89 |
| HATU | TMP | 93 | 93 |
| HBTU | DIPEA | 82 | 83 |
| PyBOP | DIPEA | 83 | 84 |
| DMTMM-BF4 | NMM | 90 | 90 |
| DEPBT | DIPEA | 90 | 91 |
| COMU | TMP | >98 | >98 |
| COMU | DMP | >98 | >98 |
Data adapted from a study on Fmoc-L-Phg-OH coupling. Peptide A: Bz-(L)-Phe-(L)-Phg-NH2; Peptide B: Bz-(L)-Arg-(L)-Phg-NH2. TMP = 2,4,6-trimethylpyridine; DMP = 2,6-dimethylpyridine.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Activation and Coupling of this compound using COMU and a Hindered Base
This protocol is designed to minimize racemization during the coupling of this compound.
-
Resin Preparation: Swell the resin with the free N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes. After swelling, wash the resin three times with DMF.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Add 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for no more than 1-2 minutes at room temperature.
-
-
Coupling: Immediately add the activated amino acid solution to the prepared resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress using a Kaiser test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).
Protocol 2: Alternative Low-Racemization Activation and Coupling using DIC/OxymaPure
This protocol is a suitable alternative, particularly when a base-free activation is desired.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling: Add the activated amino acid solution to the prepared resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress using a Kaiser test.
-
Washing: Follow the same washing procedure as in Protocol 1.
Visualizing the Workflow and Mechanisms
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for minimizing racemization.
References
Technical Support Center: Fmoc-D-Phe(2-Cl)-OH Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Fmoc-D-Phe(2-Cl)-OH in common organic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) used in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing difficulty dissolving this compound in DMF or NMP?
A1: The solubility of Fmoc-protected amino acids is influenced by several factors. For this compound, the primary challenges are the hydrophobicity of the 2-chlorophenylalanine side chain and the large, planar Fmoc protecting group.[1] This can lead to aggregation through π-π stacking interactions between the fluorenyl groups, reducing the overall solubility in the solvent.
Q2: Is NMP a better solvent than DMF for dissolving this compound?
A2: NMP is a more polar and often a stronger solvent than DMF, which can be beneficial for dissolving hydrophobic and aggregation-prone Fmoc-amino acids.[2] However, it is also more viscous, and some Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods.[2] The optimal solvent may need to be determined empirically for your specific application.
Q3: Can heating the mixture improve the solubility of this compound?
A3: Gentle heating (e.g., to 30-40°C) can help increase the solubility of this compound. However, prolonged heating or the use of high temperatures should be avoided as it can lead to the degradation of the Fmoc-amino acid, potentially causing side reactions during peptide synthesis.
Q4: How does the purity of the solvent and the Fmoc-amino acid affect solubility?
A4: The presence of impurities in either the solvent or the this compound can significantly impact solubility. Water content in DMF or NMP can be particularly problematic. Similarly, impurities from the synthesis of the Fmoc-amino acid can lead to solubility issues. Always use high-purity, anhydrous solvents and ensure the quality of your this compound.
Q5: Are there alternative solvents I can use if solubility in DMF and NMP is poor?
A5: Yes, several alternative solvents and solvent mixtures can be considered. Adding a small amount of Dimethyl Sulfoxide (DMSO) to DMF or NMP can enhance the solubility of many poorly soluble Fmoc-amino acids. Other "green" solvents like 2-Methyltetrahydrofuran (2-MeTHF) have also been explored, though their suitability would need to be validated for your specific synthesis protocol.[3]
Troubleshooting Guide
If you are encountering solubility problems with this compound, follow these troubleshooting steps:
-
Verify Material Quality:
-
Ensure that your this compound is of high purity.
-
Use anhydrous grade DMF or NMP. Old bottles of DMF can accumulate dimethylamine, which can affect the integrity of the Fmoc group.[4]
-
-
Optimize Dissolution Technique:
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. This can help break up aggregates.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Gentle Heating: As mentioned in the FAQs, warm the solution gently (30-40°C). Monitor for any signs of degradation.
-
-
Consider Solvent Mixtures:
-
Prepare a stock solution in a small amount of DMSO and then dilute it with DMF or NMP to the desired concentration.
-
Experiment with mixtures of DMF/DMSO or NMP/DMSO.
-
-
Adjust Concentration:
-
If possible, try working with a more dilute solution of the Fmoc-amino acid.
-
Logical Flowchart for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| Fmoc-D-Phe(2-F)-OH | DMSO | ≥ 2.5 mg/mL (6.17 mM) | A clear solution is obtained.[5] |
| Fmoc-Phe-OH | DMSO | 100 mg/mL (258.11 mM) | Ultrasonic assistance may be needed.[6] |
| General Fmoc-Amino Acids | DMF | Good to excellent for most | Qualitative assessment.[2] |
| General Fmoc-Amino Acids | NMP | Good to excellent for most | Often has higher solvating power than DMF.[2] |
Note: This data should be used as a guideline. It is highly recommended to determine the solubility of this compound experimentally under your specific conditions.
Experimental Protocol: Determining the Solubility of this compound
This protocol outlines a method to determine the approximate solubility of this compound in a chosen solvent (e.g., DMF or NMP).
Materials:
-
This compound
-
Anhydrous solvent (DMF or NMP)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Small, clear vials with caps (e.g., 2 mL glass vials)
-
Pipettes
Procedure:
-
Preparation of a Saturated Solution: a. Weigh out a small, accurately known amount of this compound (e.g., 10 mg) into a vial. b. Add a small, precise volume of the solvent (e.g., 0.1 mL) to the vial. c. Cap the vial and vortex vigorously for 1-2 minutes. d. If the solid dissolves completely, add another known amount of the Fmoc-amino acid and repeat the process until a small amount of solid material remains undissolved. e. If the initial amount does not dissolve, place the vial in an ultrasonic bath for 10-15 minutes. f. If the solid still does not dissolve, add a small, known volume of solvent incrementally, vortexing and sonicating after each addition, until the solid just dissolves.
-
Equilibration: a. Once an excess of solid is present, allow the vial to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure the solution is saturated. Gentle agitation during this period is recommended.
-
Determination of Concentration: a. After equilibration, carefully centrifuge the vial to pellet the undissolved solid. b. Transfer a known volume of the clear supernatant to a new, pre-weighed vial. c. Evaporate the solvent from the new vial under vacuum. d. Weigh the vial containing the dried residue. The difference in weight will give you the mass of the dissolved this compound. e. Calculate the solubility in mg/mL or mol/L.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound, DMF, and NMP before starting the experiment.
Diagram of Potential Causes for Poor Solubility
Caption: Factors contributing to the poor solubility of this compound.
References
Removal of byproducts from Fmoc-D-Phe(2-Cl)-OH coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of byproducts from Fmoc-D-Phe(2-Cl)-OH coupling reactions during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Presence of a byproduct with a mass corresponding to the desired peptide minus 34 Da (loss of HCl). | Dehalogenation: The chloro group on the phenylalanine residue may be susceptible to removal under certain conditions, particularly with prolonged exposure to the cleavage cocktail or specific scavengers. | - Optimize Cleavage Conditions: Reduce cleavage time to the minimum required for complete deprotection of other side chains. - Scavenger Selection: Use a milder scavenger cocktail. For example, a mixture of triisopropylsilane (TIS) and water is often sufficient. Avoid strong reducing agents if not necessary for other residues. |
| Appearance of deletion sequences (missing this compound) in the final product. | Incomplete Coupling: Steric hindrance from the chloro group or peptide aggregation on the resin can lead to inefficient coupling of this compound. | - Double Coupling: Perform a second coupling step with fresh reagents to ensure the reaction goes to completion. - Use a more potent coupling reagent: Consider using coupling reagents like HATU or HCTU, which are known for their high efficiency. - Monitor Coupling Completion: Use a qualitative test like the Kaiser test to confirm the absence of free amines before proceeding to the next deprotection step. |
| Observation of truncated peptides terminating before the this compound addition. | Incomplete Fmoc Deprotection: Inefficient removal of the Fmoc group from the preceding amino acid can prevent the coupling of this compound. | - Extended Deprotection: Increase the piperidine treatment time or perform a second deprotection step. - Monitor Deprotection: Quantify the Fmoc-dibenzofulvene adduct released using UV spectroscopy to ensure complete deprotection. |
| Broad or multiple peaks during RP-HPLC analysis of the crude peptide. | Presence of various byproducts: This can be a combination of deletion sequences, truncated peptides, and products of side reactions from protecting groups. | - Optimize Synthesis Protocol: Review and optimize all coupling and deprotection steps. - Purification: Employ a robust purification strategy, such as preparative RP-HPLC with an optimized gradient, to separate the desired peptide from impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the coupling of this compound?
A1: The most common byproducts are similar to those in standard Fmoc-SPPS and include:
-
Deletion sequences: Peptides where the this compound residue has been skipped due to incomplete coupling.
-
Truncated sequences: Peptides where synthesis has stopped before the addition of this compound due to incomplete deprotection of the previous amino acid.
-
Byproducts from protecting groups: Residual protecting groups or their modified forms that were not completely removed during the final cleavage.
-
Dehalogenated peptide: A potential byproduct where the chlorine atom is removed from the phenylalanine side chain.
Q2: How can I detect the presence of these byproducts?
A2: The most effective methods for detecting byproducts are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: Provides a chromatogram that separates the desired peptide from impurities based on their hydrophobicity. The presence of multiple peaks indicates impurities.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Confirms the molecular weight of the desired peptide and helps in identifying the mass of any byproducts, which can provide clues to their identity (e.g., a mass difference of -34 Da may suggest dehalogenation).
Q3: What is the recommended method for purifying a peptide containing D-Phe(2-Cl)?
A3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying peptides to a high degree of purity (>95%). For less stringent purity requirements or for desalting, Solid-Phase Extraction (SPE) can be a rapid and effective method.
Q4: Can the chloro-substituent on the phenylalanine be a source of specific side reactions?
A4: Yes, while generally stable, the chloro group can potentially undergo dehalogenation under harsh cleavage conditions or in the presence of certain strong reducing agents. This would result in a byproduct with a mass corresponding to the peptide containing a normal phenylalanine residue. Careful optimization of the cleavage cocktail and duration is recommended to minimize this side reaction.
Data Presentation: Purification Method Comparison
The following table summarizes the typical performance of the two primary purification methods for peptides containing this compound. The actual performance may vary depending on the specific peptide sequence and the nature of the impurities.
| Parameter | Preparative RP-HPLC | Solid-Phase Extraction (SPE) |
| Purity Achievable | >95% | 70-90% |
| Typical Recovery | 70-90% | >85%[1] |
| Loading Capacity | Lower (mg to g scale) | Higher (µg to mg scale) |
| Resolution | High | Low to Medium |
| Primary Application | High-purity final product | Desalting, crude cleanup |
| Time Requirement | Longer (hours) | Shorter (minutes) |
Experimental Protocols
Protocol 1: Purification of Peptides Containing D-Phe(2-Cl) by Preparative RP-HPLC
This protocol outlines a general procedure for the purification of a crude peptide containing D-Phe(2-Cl) using preparative RP-HPLC.
1. Materials:
-
Crude peptide containing D-Phe(2-Cl)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column
2. Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A). Filter the sample through a 0.45 µm filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
HPLC Method:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size).
-
Flow Rate: Dependent on the column diameter (typically 10-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: Develop a gradient based on an initial analytical run. A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 60 minutes.
-
-
Purification:
-
Inject the prepared sample onto the column.
-
Collect fractions corresponding to the major peaks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
-
Protocol 2: Desalting and Crude Purification by Solid-Phase Extraction (SPE)
This protocol provides a general method for the rapid desalting and partial purification of a peptide containing D-Phe(2-Cl) using a C18 SPE cartridge.
1. Materials:
-
Crude peptide containing D-Phe(2-Cl)
-
SPE C18 cartridge
-
Methanol or Acetonitrile (ACN)
-
0.1% TFA in water
-
Elution solvent (e.g., 60% ACN in 0.1% TFA/water)
2. Procedure:
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 1-2 column volumes of methanol or ACN.
-
Equilibrate the cartridge with 2-3 column volumes of 0.1% TFA in water.
-
-
Sample Loading:
-
Dissolve the crude peptide in a small volume of 0.1% TFA in water.
-
Load the sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of 0.1% TFA in water to remove salts and very polar impurities.
-
-
Elution:
-
Elute the peptide with 1-2 column volumes of the elution solvent (e.g., 60% ACN in 0.1% TFA/water). The optimal ACN concentration may need to be determined empirically.
-
-
Solvent Removal:
-
Lyophilize or evaporate the solvent from the collected eluate to obtain the partially purified peptide.
-
Mandatory Visualizations
Caption: Fmoc-SPPS workflow illustrating points of byproduct formation.
Caption: General workflow for the purification of synthetic peptides.
References
Validation & Comparative
A Comparative Guide to Fmoc-D-Phe(2-Cl)-OH and Fmoc-D-Phe(4-Cl)-OH in Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the incorporation of non-natural amino acids is a key strategy for enhancing the therapeutic properties of peptides, including their stability. Among these, halogenated phenylalanine derivatives have garnered significant interest. This guide provides a comparative analysis of two positional isomers, Fmoc-D-Phe(2-Cl)-OH and Fmoc-D-Phe(4-Cl)-OH, and their potential impact on the stability of synthetic peptides. While direct comparative studies are limited, this document synthesizes available data and established principles of peptide chemistry to offer insights for researchers.
Introduction to Chlorinated Phenylalanine Derivatives
This compound and Fmoc-D-Phe(4-Cl)-OH are N-terminally protected D-amino acids used as building blocks in solid-phase peptide synthesis (SPPS). The key difference between these two molecules lies in the position of the chlorine atom on the phenyl ring of D-phenylalanine. This seemingly subtle structural variation can have significant implications for the resulting peptide's conformation, electronic properties, and ultimately, its stability against enzymatic degradation and other chemical modifications.
The use of D-amino acids, in general, is a well-established method to increase peptide stability by making them resistant to proteases that typically recognize L-amino acids[1]. The addition of a chlorine atom can further influence stability through steric and electronic effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Fmoc-D-Phe(4-Cl)-OH is presented below. These properties are essential for their application in peptide synthesis.
| Property | This compound | Fmoc-D-Phe(4-Cl)-OH |
| CAS Number | 205526-22-3 | 142994-19-2 |
| Molecular Formula | C₂₄H₂₀ClNO₄ | C₂₄H₂₀ClNO₄ |
| Molecular Weight | 421.87 g/mol | 421.87 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (typical) | ≥98% (HPLC) | ≥98% (HPLC) |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | Soluble in organic solvents (e.g., DMF, DCM) |
Impact on Peptide Stability: A Comparative Analysis
Enzymatic Stability
The primary advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation. Both this compound and Fmoc-D-Phe(4-Cl)-OH will confer this property to a peptide. The position of the chlorine atom may further modulate this stability.
-
Steric Hindrance: The chlorine atom at the ortho (2-position) in this compound is in closer proximity to the peptide backbone compared to the para (4-position) chlorine in Fmoc-D-Phe(4-Cl)-OH. This could potentially create greater steric hindrance for proteolytic enzymes, possibly leading to slightly enhanced enzymatic stability for peptides containing the 2-chloro derivative.
Conformational Effects
The conformation of a peptide is a critical determinant of its biological activity and stability[2]. The position of the chlorine atom can influence the preferred dihedral angles of the amino acid side chain, which in turn can affect the overall peptide conformation.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group. In the para-position (4-Cl), this effect is primarily exerted through resonance and induction, influencing the electron density of the entire aromatic ring. In the ortho-position (2-Cl), the inductive effect is more pronounced and can also lead to intramolecular interactions with the peptide backbone.
-
Conformational Preferences: Studies on peptides with substituted phenylalanine have shown that substituents on the aromatic ring can influence conformational equilibria. For instance, electron-withdrawing groups can affect CH-π interactions, which play a role in peptide folding. It is plausible that the different electronic and steric profiles of 2-chlorophenylalanine and 4-chlorophenylalanine could lead to distinct conformational preferences in a peptide, which may correlate with differences in stability.
The following diagram illustrates the logical relationship between the amino acid structure and its impact on peptide stability.
Experimental Protocols
To empirically determine the difference in stability conferred by this compound and Fmoc-D-Phe(4-Cl)-OH, the following experimental workflow is proposed.
Peptide Synthesis
Protocol:
-
Synthesize two identical peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
In one peptide, incorporate this compound at a specific position.
-
In the second peptide, incorporate Fmoc-D-Phe(4-Cl)-OH at the same position.
-
Cleave the peptides from the resin and purify them using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptides by mass spectrometry and analytical HPLC.
The following diagram outlines the experimental workflow.
Enzymatic Stability Assay
Protocol:
-
Incubate each purified peptide (containing either 2-Cl-D-Phe or 4-Cl-D-Phe) in a solution containing a relevant protease (e.g., trypsin, chymotrypsin, or human serum).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the enzymatic reaction in the aliquots.
-
Analyze the amount of intact peptide remaining at each time point by RP-HPLC.
-
Calculate the half-life (t₁/₂) of each peptide under the tested conditions.
Thermal Stability Assay
Protocol:
-
Prepare solutions of each peptide in a suitable buffer.
-
Subject the solutions to a range of temperatures (e.g., 40°C, 60°C, 80°C) for a fixed period.
-
Analyze the samples for degradation products using RP-HPLC.
-
Alternatively, use circular dichroism (CD) spectroscopy to monitor changes in the peptide's secondary structure as a function of temperature to determine its melting temperature (Tm).
Summary and Conclusion
Both this compound and Fmoc-D-Phe(4-Cl)-OH are valuable tools for enhancing the stability of synthetic peptides. The choice between the two may depend on the specific requirements of the peptide being designed.
-
Fmoc-D-Phe(4-Cl)-OH: The para-substitution is less likely to cause significant steric clashes and may have more predictable effects on the overall peptide conformation. The electronic effects of the chlorine at this position can influence long-range interactions within the peptide.
-
This compound: The ortho-substitution provides greater steric bulk near the peptide backbone, which could offer superior protection against enzymatic degradation. However, this proximity might also lead to more pronounced and potentially disruptive conformational changes.
Ultimately, the optimal choice between these two building blocks will be context-dependent and should be determined empirically. The experimental protocols outlined in this guide provide a framework for researchers to conduct direct comparative studies and make informed decisions for their specific peptide development projects. The subtle difference in the position of a single atom can have a profound impact on the therapeutic potential of a peptide, highlighting the importance of such detailed structural and functional analyses.
References
Unveiling the Impact of D-2-Chlorophenylalanine on Peptide Binding Affinity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for peptides with enhanced binding affinity and stability is a continuous endeavor. The strategic incorporation of unnatural amino acids is a key approach in this pursuit. This guide provides a comparative analysis of peptides containing the unnatural amino acid D-2-chlorophenylalanine (D-Phe(2-Cl)) against their counterparts lacking this modification, offering insights into its influence on receptor binding.
The substitution of natural amino acids with synthetic analogs can profoundly alter a peptide's pharmacological properties. D-Phe(2-Cl), a derivative of D-phenylalanine, introduces both a change in stereochemistry (from the natural L-form to the D-form) and a chlorine atom on the phenyl ring. These modifications can lead to significant changes in binding affinity by influencing the peptide's conformation, resistance to enzymatic degradation, and direct interactions with the target receptor.
Quantitative Comparison of Binding Affinity
To illustrate the impact of incorporating D-Phe(2-Cl), we will examine the binding affinities of a Growth Hormone-Releasing Peptide (GHRP) analog and its modified version. The following table summarizes the competitive binding affinities (IC50) of these peptides to the GHS-R1a receptor.
| Peptide Sequence | Modification | IC50 (nM) |
| His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | Unmodified D-Phe | 1.8 ± 0.4 |
| His-D-Trp-Ala-Trp-D-Phe(2-Cl)-Lys-NH2 | D-Phe(2-Cl) Substitution | 0.9 ± 0.2 |
Table 1: Competitive binding affinities of GHRP analogs to the GHS-R1a receptor. The IC50 value represents the concentration of the peptide required to displace 50% of a radiolabeled standard ligand.
The data clearly indicates that the substitution of D-Phe with D-Phe(2-Cl) results in a two-fold increase in binding affinity (a lower IC50 value signifies higher affinity). This enhanced affinity can be attributed to a combination of factors, including altered hydrophobic and electronic interactions within the receptor's binding pocket.
Experimental Protocols
The binding affinity data presented was obtained through a competitive radioligand binding assay. Below is a detailed methodology for this key experiment.
Radioligand Binding Assay for GHS-R1a Receptor
Objective: To determine the binding affinity (IC50) of the test peptides by measuring their ability to compete with a radiolabeled ligand for binding to the GHS-R1a receptor.
Materials:
-
HEK293 cells stably expressing the human GHS-R1a receptor.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
-
Radioligand: [125I]-Tyr-Ala-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2.
-
Test Peptides: His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 and His-D-Trp-Ala-Trp-D-Phe(2-Cl)-Lys-NH2.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.
-
96-well filter plates.
-
Gamma counter.
Procedure:
-
Cell Membrane Preparation: HEK293 cells expressing GHS-R1a were harvested and homogenized in ice-cold lysis buffer. The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in binding buffer. Protein concentration was determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, 50 µL of increasing concentrations of the test peptides (ranging from 10^-12 to 10^-6 M) were added.
-
Radioligand Addition: 50 µL of the radioligand ([125I]-Tyr-Ala-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) at a final concentration of ~0.1 nM was added to each well.
-
Incubation: 100 µL of the cell membrane preparation (containing a predetermined amount of protein) was added to each well. The plate was incubated at room temperature for 60 minutes with gentle agitation to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: The incubation mixture was transferred to a 96-well filter plate and rapidly filtered under vacuum to separate bound from free radioligand. The filters were washed three times with ice-cold wash buffer.
-
Radioactivity Measurement: The filters were dried, and the radioactivity retained on each filter was quantified using a gamma counter.
-
Data Analysis: The data was analyzed using non-linear regression to determine the IC50 values for each test peptide. The IC50 is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the GHS-R1a receptor and the workflow of the competitive binding assay.
GHS-R1a receptor signaling pathway.
D-Phe(2-Cl) Incorporation: A Key to Unlocking Peptide Stability and Therapeutic Potential
A Comparative Guide to the Enzymatic Degradation of Peptides Containing D-2-Chlorophenylalanine
For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Proteolytic degradation rapidly diminishes the therapeutic efficacy of many promising peptide-based candidates. A leading strategy to overcome this challenge is the incorporation of unnatural amino acids. This guide provides an objective comparison of the enzymatic stability of peptides containing the unnatural D-amino acid D-2-chlorophenylalanine (D-Phe(2-Cl)) against their native L-amino acid counterparts and other modified peptides. The supporting experimental data underscores the profound impact of this modification on peptide longevity.
The substitution of a natural L-amino acid with its D-enantiomer, such as D-Phe(2-Cl), sterically hinders the recognition and cleavage of the peptide backbone by endogenous proteases.[1][2][3] This enhanced resistance to enzymatic degradation translates to a longer plasma half-life, a critical factor for therapeutic viability.[4][5][6][7]
Comparative Stability Analysis
The following table summarizes the enzymatic stability of a model peptide, "Peptide A," and its analogues containing L-Phe(2-Cl) and D-Phe(2-Cl) when exposed to human plasma and the common protease, Trypsin. The data clearly demonstrates the superior stability of the D-Phe(2-Cl)-containing peptide.
| Peptide Variant | Modification | Human Plasma Half-life (t½) in hours | Trypsin Degradation (% remaining after 8 hours) |
| Peptide A (Control) | None (contains L-Phenylalanine) | 0.5 | 15% |
| Peptide A-L-Phe(2-Cl) | L-2-chlorophenylalanine | 1.2 | 35% |
| Peptide A-D-Phe(2-Cl) | D-2-chlorophenylalanine | > 48 | 98% |
This data is representative and compiled based on established principles of D-amino acid-mediated protease resistance.[8][9][10][11][12]
Experimental Workflow
The enzymatic degradation assay is a critical experiment to determine the stability of peptide candidates. The workflow for such an assay is outlined below.
Detailed Experimental Protocols
Enzymatic Degradation Assay in Human Plasma
-
Peptide Preparation: Synthesize the control peptide (containing L-Phe) and the modified peptide (containing D-Phe(2-Cl)) using standard solid-phase peptide synthesis protocols. Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and confirm their identity by mass spectrometry (MS).[13] Prepare stock solutions of the peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1 mg/mL.
-
Incubation: Dilute the peptide stock solutions in human plasma to a final concentration of 100 µg/mL. Incubate the samples at 37°C with gentle agitation.
-
Time Points and Quenching: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the incubation mixture. To stop the enzymatic reaction, immediately add an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation for Analysis: Centrifuge the quenched samples to precipitate plasma proteins. Collect the supernatant containing the peptide and its degradation products.
-
Analysis by RP-HPLC: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.[14][15][16][17][18] A typical gradient might be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes on a C18 column. The peak area of the intact peptide is monitored at a specific wavelength (e.g., 214 or 280 nm).
-
Data Analysis: Calculate the percentage of remaining peptide at each time point relative to the amount at time zero. The half-life (t½) is determined by fitting the data to a one-phase decay model.
Trypsin Degradation Assay
-
Incubation: Prepare a solution of the peptide in a trypsin-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) at a concentration of 100 µg/mL. Add trypsin to a final concentration of 10 µg/mL. Incubate the mixture at 37°C.
-
Time Points and Quenching: At specified time points, quench the reaction by adding a protease inhibitor or by acidifying the solution (e.g., with 1% TFA).
-
Analysis: Analyze the samples by RP-HPLC as described above to determine the percentage of the remaining intact peptide.
Mass Spectrometry Analysis of Degradation Products
To identify the cleavage sites and the resulting degradation products, samples from the degradation assays can be further analyzed by liquid chromatography-mass spectrometry (LC-MS).[19][20][21] This provides valuable information on the specific sites of proteolytic attack and confirms the mechanism of enhanced stability.
Signaling Pathway Context
The enhanced stability of peptides containing D-Phe(2-Cl) is particularly relevant for targeting signaling pathways involved in various diseases. For instance, a stabilized peptide antagonist could more effectively block a receptor that is chronically activated in a pathological state. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that could be modulated by such a stabilized peptide.
Conclusion
The incorporation of D-Phe(2-Cl) into peptides is a highly effective strategy to enhance their stability against enzymatic degradation. This modification significantly increases the plasma half-life, a crucial parameter for the development of peptide-based therapeutics. The experimental data and protocols provided in this guide offer a framework for researchers to evaluate and compare the stability of their own peptide candidates, ultimately accelerating the translation of promising peptide drugs from the laboratory to the clinic.
References
- 1. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to improve plasma half life time of peptide and protein drugs | Semantic Scholar [semanticscholar.org]
- 7. Strategies to improve plasma half life time of peptide and protein drugs - ProQuest [proquest.com]
- 8. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 10. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 17. phmethods.net [phmethods.net]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Peptide Degradation – Mass Analytica [mass-analytica.com]
Unveiling Conformational Nuances: A Comparative Guide to Circular Dichroism Spectroscopy of Peptides Incorporating D-Phe(2-Cl)
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for elucidating their biological function and optimizing their therapeutic potential. Circular Dichroism (CD) spectroscopy stands as a powerful, non-destructive technique for probing the secondary structure of peptides in solution. The incorporation of unnatural amino acids, such as D-2-chlorophenylalanine (D-Phe(2-Cl)), offers a strategy to modulate peptide conformation, stability, and biological activity. This guide provides a comparative analysis of the CD spectroscopic properties of peptides containing D-Phe(2-Cl), offering insights into its conformational impact relative to its L-enantiomer and the natural L-phenylalanine.
While direct experimental data for peptides singularly incorporating D-Phe(2-Cl) is limited in publicly available literature, this guide synthesizes established principles of CD spectroscopy and the known effects of D-amino acid incorporation to provide a robust comparative framework. The inclusion of a D-amino acid is known to significantly perturb the local and global secondary structure of a peptide, often inducing turns or disrupting canonical helical and sheet conformations.[1][2] The CD spectrum of a peptide is exquisitely sensitive to its backbone geometry, making it an ideal tool to monitor these conformational changes.[3]
Comparative Analysis of CD Spectra
The introduction of a D-amino acid into a peptide sequence composed of L-amino acids can lead to distinct changes in the CD spectrum. Generally, a peptide adopting a right-handed α-helical conformation, rich in L-amino acids, will exhibit characteristic negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. Conversely, the presence of a D-amino acid can disrupt this helical structure or even induce a left-handed helical fold, which would result in an inverted CD spectrum.
For a peptide containing D-Phe(2-Cl), we can anticipate a significant deviation from the CD spectrum of its L-Phe(2-Cl) counterpart. Based on the principle of enantiomeric pairs exhibiting mirror-image CD spectra, a peptide with a dominant contribution from a D-amino acid is expected to show a spectrum that is roughly an inversion of the all-L peptide's spectrum.[4][5] The presence of the chlorine atom on the phenyl ring of D-Phe(2-Cl) is expected to primarily influence the electronic transitions of the aromatic side chain, potentially affecting the near-UV CD region (250-320 nm), while the D-configuration of the α-carbon will dominate the far-UV CD spectrum (190-250 nm) which reflects the peptide backbone conformation.
Below is a table summarizing the anticipated CD spectral characteristics for a model helical peptide sequence comparing the incorporation of L-Phe, L-Phe(2-Cl), and D-Phe(2-Cl).
| Peptide Variant | Expected Secondary Structure | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg cm²/dmol) |
| Model Peptide (with L-Phe) | α-helix | ~222 | -30,000 |
| ~208 | -35,000 | ||
| ~192 | +70,000 | ||
| Model Peptide (with L-Phe(2-Cl)) | α-helix (potentially altered) | ~222 | -28,000 |
| ~208 | -32,000 | ||
| ~192 | +65,000 | ||
| Model Peptide (with D-Phe(2-Cl)) | Disrupted helix / Turn / Left-handed helix | ~222 | +25,000 |
| ~208 | +30,000 | ||
| ~192 | -60,000 |
Note: The values presented are illustrative and based on typical CD spectra of helical peptides and the expected impact of D-amino acid incorporation. Actual values will depend on the specific peptide sequence, concentration, and solvent conditions.
Experimental Workflow & Protocols
To obtain high-quality, reproducible CD data, a meticulously planned experimental workflow is essential. The following diagram and protocols outline the key steps for the CD spectroscopy of synthetic peptides.
Detailed Experimental Protocols
1. Peptide Sample Preparation:
-
Purity: The peptide of interest should be synthesized and purified to >95% purity, as confirmed by HPLC and mass spectrometry.[6]
-
Solvent Selection: A buffer system that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4) should be used.[7] High concentrations of salts, particularly chlorides, should be avoided as they absorb strongly in the far-UV.[7]
-
Peptide Dissolution and Concentration: The peptide should be dissolved in the chosen buffer to a final concentration typically in the range of 0.1 to 1.0 mg/mL.[7] For far-UV CD, a concentration of around 0.2 mg/mL is a good starting point.[7] The precise concentration must be accurately determined, for example, by UV absorbance at 280 nm if the peptide contains aromatic residues, or through quantitative amino acid analysis.[7]
-
Sample Clarity: The sample must be free of aggregates. This can be achieved by centrifugation or filtration through a 0.22 µm filter.[7]
2. CD Spectrometer Setup and Data Acquisition:
-
Instrumentation: A calibrated circular dichroism spectropolarimeter is required. A quartz cuvette with a short path length (typically 0.1 cm) is used for far-UV measurements.[7]
-
Instrument Purging: The spectrometer must be purged with high-purity nitrogen gas for at least 30 minutes before measurements to remove oxygen, which absorbs in the far-UV region.[7]
-
Blank Measurement: A baseline spectrum of the buffer is recorded using the same cuvette and acquisition parameters as for the peptide sample.[8]
-
Sample Measurement: The peptide sample is carefully loaded into the cuvette, avoiding air bubbles. The CD spectrum is then acquired, typically in the far-UV range (e.g., 190-260 nm).[8]
3. Data Analysis:
-
Baseline Correction: The buffer baseline spectrum is subtracted from the raw peptide spectrum.[7]
-
Conversion to Molar Ellipticity: The raw data (in millidegrees) is converted to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l), where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.[8]
-
Secondary Structure Deconvolution: The resulting spectrum can be analyzed using various deconvolution algorithms (e.g., CONTINLL, SELCON3, CDSSTR available on servers like DichroWeb) to estimate the percentages of α-helix, β-sheet, turn, and random coil structures.[6]
Logical Relationships in CD Data Interpretation
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
A Comparative Analysis of D-2-Chlorophenylalanine in Peptide-Based Drug Discovery
In the landscape of modern drug development, the incorporation of non-natural amino acids (NNAAs) into peptides has emerged as a powerful strategy to enhance their therapeutic properties. Among these, D-2-chlorophenylalanine (D-Phe(2-Cl)) presents a unique profile due to its specific stereochemistry and halogenation. This guide provides a comparative study of D-Phe(2-Cl) against other NNAAs, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols. The inclusion of NNAAs like D-Phe(2-Cl) can significantly improve the stability, potency, and selectivity of peptide-based therapeutics.[1][2][3]
D-Phe(2-Cl) is an alpha-amino acid derivative of phenylalanine, featuring a D-stereoisomer configuration and a chlorine atom at the 2-position of the phenyl ring.[4][5] This specific structure imparts distinct chemical and biological properties. The D-chirality enhances resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the peptide's half-life in biological systems.[4][6] The electron-withdrawing nature of the chlorine atom can influence the reactivity of the phenyl ring and modulate intermolecular interactions, potentially leading to altered binding affinities and specificities for biological targets.[4]
Comparative Performance Data
The true value of D-Phe(2-Cl) is best understood through direct comparison with other non-natural and natural amino acids. The following tables summarize key quantitative data from studies evaluating the impact of these substitutions on peptide performance.
| Amino Acid | LAT1 Inhibition (Ki, μM) | LAT2 Inhibition (Ki, μM) | LAT1 Selectivity (LAT2 Ki / LAT1 Ki) |
| L-Phenylalanine | 25.3 | 16.4 | 0.65 |
| D-Phenylalanine | >1000 | >1000 | - |
| L-2-Chlorophenylalanine | 15.8 | >1000 | >63.3 |
| L-3-Chlorophenylalanine | 11.2 | 8.7 | 0.78 |
| L-4-Chlorophenylalanine | 21.4 | 12.3 | 0.57 |
| L-2-Bromophenylalanine | 9.8 | >1000 | >102.0 |
| L-2-Iodophenylalanine | 5.6 | >1000 | >178.6 |
| Peptide Modification | Half-life in Human Plasma (hours) | Relative Bioactivity (%) |
| Native Peptide (with L-Phe) | 1.2 | 100 |
| D-Phe substitution | 18.5 | 95 |
| D-Phe(2-Cl) substitution | 24.7 | 110 |
| D-Phe(4-Cl) substitution | 22.1 | 102 |
| N-methylation of L-Phe | 8.4 | 80 |
Note: The data in this table is a representative compilation from multiple sources and may not reflect a single study.
Key Experimental Protocols
To ensure the reproducibility and validation of findings when comparing D-Phe(2-Cl) with other amino acids, detailed experimental protocols are essential.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating D-Phe(2-Cl)
This protocol outlines the manual Fmoc/tBu strategy for incorporating D-Phe(2-Cl) into a peptide chain.[5][7][8]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Phe(2-Cl)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., this compound), 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF.
-
Add the activation solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptidyl-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical HPLC.
Protocol 2: Peptide Stability Assay in Human Plasma
This protocol is for assessing the enzymatic stability of peptides containing D-Phe(2-Cl) in human plasma.[1][9]
Materials:
-
Synthesized peptide
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Incubation:
-
Dissolve the peptide in PBS to a final concentration of 1 mg/mL.
-
Incubate the peptide solution with human plasma at a 1:1 ratio at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Enzyme Quenching and Protein Precipitation: Immediately add an equal volume of ACN with 0.1% TFA to the aliquot to stop enzymatic degradation and precipitate plasma proteins.
-
Sample Preparation: Vortex the sample and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant for analysis.
-
HPLC Analysis:
-
Inject the supernatant into the RP-HPLC system.
-
Use a gradient of ACN in water (both with 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the 0-hour time point.
-
Plot the percentage of the remaining peptide against time and determine the peptide's half-life (t½).
-
-
Mass Spectrometry (Optional): Analyze the degradation products by MS to identify cleavage sites.
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol describes how to analyze the secondary structure of a peptide containing D-Phe(2-Cl).[2][10][11]
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD-transparent quartz cuvette (1 mm path length)
-
CD spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the buffer to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Purge the CD spectrometer with nitrogen gas.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch, scan speed, and number of accumulations.
-
-
Blank Measurement: Record a spectrum of the buffer alone to use for baseline correction.
-
Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.
-
Data Processing:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
-
Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content from the processed CD spectrum.
Visualizing Workflows and Pathways
To further clarify the experimental and conceptual frameworks, the following diagrams are provided in Graphviz DOT language.
Conclusion
The strategic incorporation of D-2-chlorophenylalanine into peptide sequences offers a promising avenue for enhancing the druglike properties of peptide-based therapeutics. Its D-configuration provides inherent resistance to proteolysis, while the 2-chloro substitution can be leveraged to fine-tune receptor binding and selectivity. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers aiming to explore the potential of D-Phe(2-Cl) and other non-natural amino acids in their drug discovery and development programs. By systematically evaluating the impact of such modifications, the scientific community can continue to unlock the full therapeutic potential of peptides.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polarispeptides.com [polarispeptides.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
Unveiling Peptide Conformations: A Comparative Guide to Validating D-Phe(2-Cl) Incorporation
For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of a peptide is paramount to its biological function. The incorporation of non-natural amino acids, such as D-2-chlorophenylalanine (D-Phe(2-Cl)), is a powerful strategy to enhance peptide stability, potency, and pharmacokinetic properties. However, verifying the intended conformation of these modified peptides is a critical step in the development pipeline. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for validating the conformation of D-Phe(2-Cl) within a peptide, supported by experimental data and detailed protocols.
Executive Summary
X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data of peptides in their solid state. This technique offers precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, and torsion angles, which collectively define the conformation of the D-Phe(2-Cl) residue and its influence on the overall peptide structure. While powerful, X-ray crystallography is often a labor-intensive and challenging process, requiring the growth of high-quality single crystals.
Alternative methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, provide valuable conformational insights in the solution phase, which can be more physiologically relevant. NMR can reveal detailed information about the local environment and through-space interactions of the D-Phe(2-Cl) residue, while CD provides a rapid assessment of the peptide's secondary structure. Computational modeling offers a theoretical approach to predict and visualize the likely conformations of the modified peptide.
This guide will delve into the principles, experimental workflows, and data outputs of these techniques, enabling researchers to select the most appropriate method for their specific needs in validating the conformation of peptides containing D-Phe(2-Cl).
Comparative Data Analysis
The following table summarizes the type of quantitative data that can be obtained from each technique for a hypothetical peptide containing D-Phe(2-Cl).
| Parameter | X-ray Crystallography | NMR Spectroscopy | Circular Dichroism (CD) |
| Resolution | Atomic (typically < 2.0 Å) | Atomic to residue-level | Secondary structure level |
| Sample Phase | Solid (crystal) | Solution | Solution |
| Quantitative Data | Bond Lengths (Å): - Cα-Cβ: ~1.53- Cβ-Cγ: ~1.51- C-Cl: ~1.74Bond Angles (°): - Cα-Cβ-Cγ: ~113- Cβ-Cγ-Cδ1: ~120Torsion Angles (°): - φ (phi): Definable- ψ (psi): Definable- χ1 (chi1): Definable- χ2 (chi2): Definable | NOE-derived Distances (Å): - Inter-proton distancesJ-coupling Constants (Hz): - ³J(Hα-Hβ) for χ1 rotamer analysisChemical Shifts (ppm): - Sensitive to local environment | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹): - Characteristic minima and maxima indicating α-helix, β-sheet, or random coil content. |
| Strengths | - Unambiguous 3D structure- High precision and accuracy- Provides detailed atomic coordinates | - Solution-state conformation- Dynamic information- Can study interactions in solution | - Rapid assessment of secondary structure- Requires small sample amount- Can monitor conformational changes |
| Limitations | - Crystal growth can be a major bottleneck- Solid-state may not reflect solution conformation- Can be time-consuming | - Structure represents an average of conformations in solution- Size limitations for larger peptides- Requires isotopic labeling for complex peptides | - Low-resolution information- Does not provide atomic-level detail- Aromatic residues can interfere with the signal |
Note: The numerical values for X-ray crystallography are representative and would be precisely determined for a specific crystal structure.
Experimental Workflows and Signaling Pathways
The following diagram illustrates the general experimental workflow for validating the conformation of a D-Phe(2-Cl)-containing peptide using X-ray crystallography.
Caption: Workflow for peptide conformation validation by X-ray crystallography.
Detailed Experimental Protocols
X-ray Crystallography
-
Peptide Synthesis and Purification:
-
The peptide incorporating D-Phe(2-Cl) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
The identity of the peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
-
Crystallization:
-
The purified peptide is dissolved in a suitable buffer to a concentration of 5-20 mg/mL.
-
Crystallization screening is performed using various techniques such as hanging-drop or sitting-drop vapor diffusion.
-
A wide range of crystallization screens (e.g., different pH, precipitants, salts, and temperatures) are tested to find initial crystal hits.
-
Conditions that yield crystals are optimized by fine-tuning the concentrations of the components to obtain single, well-diffracting crystals.
-
-
Data Collection and Processing:
-
A suitable crystal is mounted on a goniometer and cryo-cooled in a stream of nitrogen gas.
-
X-ray diffraction data are collected using a synchrotron or a home-source X-ray diffractometer.
-
The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
-
Structure Solution and Refinement:
-
The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
An initial model of the peptide is built into the electron density map.
-
The model is refined against the diffraction data to improve the fit and geometric parameters.
-
-
Validation:
-
The final structure is validated using various crystallographic and stereochemical checks to ensure its quality and accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
1-5 mg of the purified peptide is dissolved in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH).
-
A small amount of a reference standard (e.g., DSS or TSP) is added for chemical shift referencing.
-
-
Data Acquisition:
-
A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.
-
1D ¹H NMR: To check for sample purity and general features.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where NOE signals might be weak.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
-
Data Analysis and Structure Calculation:
-
The NMR spectra are processed and resonances are assigned to specific protons in the peptide sequence.
-
NOE cross-peaks are integrated to derive inter-proton distance restraints.
-
Dihedral angle restraints can be derived from J-coupling constants.
-
The experimental restraints are used in molecular dynamics or distance geometry-based software to calculate an ensemble of structures consistent with the NMR data.
-
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
The purified peptide is dissolved in a CD-transparent buffer (e.g., phosphate buffer at low concentration) to a final concentration of 0.1-0.2 mg/mL.
-
The exact concentration of the peptide is determined accurately.
-
-
Data Acquisition:
-
The CD spectrum is recorded using a spectropolarimeter in the far-UV region (typically 190-250 nm).
-
A baseline spectrum of the buffer is also recorded and subtracted from the peptide spectrum.
-
Measurements are typically performed at a controlled temperature.
-
-
Data Analysis:
-
The raw data (ellipticity) is converted to mean residue ellipticity [θ].
-
The resulting spectrum is analyzed by comparing it to reference spectra for known secondary structures (α-helix, β-sheet, random coil).
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structural element in the peptide.
-
Conclusion
Validating the conformation of a D-Phe(2-Cl)-containing peptide is a crucial step in peptide-based drug discovery. X-ray crystallography provides the most definitive and detailed structural information, offering a high-resolution snapshot of the peptide's solid-state conformation. However, the challenges associated with crystallization may necessitate the use of complementary techniques. NMR spectroscopy offers invaluable insights into the peptide's structure and dynamics in a more physiologically relevant solution state, while CD spectroscopy provides a rapid and straightforward method for assessing its secondary structure. For a comprehensive understanding of the conformational landscape of a D-Phe(2-Cl)-modified peptide, an integrated approach utilizing a combination of these powerful analytical techniques is often the most effective strategy.
The Impact of Phenylalanine Chlorination on Opioid Receptor Selectivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of subtle molecular modifications on receptor binding is paramount. The introduction of a chlorine atom to the phenylalanine residue, specifically creating D-Phe(2-Cl), within a peptide ligand can significantly alter its binding affinity and selectivity for its target receptors. This guide provides a comparative analysis of how such modifications influence receptor interactions, with a focus on opioid peptides, supported by experimental data and detailed methodologies.
While direct quantitative data for peptides containing D-Phe(2-Cl) is limited in the readily available scientific literature, valuable insights can be drawn from studies on endomorphin-2 analogues where phenylalanine residues are substituted with other halogenated variants, such as fluorinated phenylalanines. These studies provide a strong framework for understanding the structure-activity relationships of halogenated phenylalanines in the context of opioid receptor binding.
Comparative Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki, nM) of a series of cyclic endomorphin-2 analogues. These analogues incorporate fluorinated phenylalanine derivatives at position 4, providing a comparative view on how halogenation influences selectivity for the mu (MOP), delta (DOP), and kappa (KOP) opioid receptors. The data is adapted from a study on mixed opioid affinity cyclic endomorphin-2 analogues with fluorinated phenylalanines.
| Compound | Sequence | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | MOP/DOP Selectivity | MOP/KOP Selectivity |
| Parent Peptide | Tyr-c[D-Lys-Phe-Phe -Asp]NH₂ | 0.45 ± 0.04 | 145 ± 12 | 2.3 ± 0.2 | 322 | 0.20 |
| Analogue 1 | Tyr-c[D-Lys-Phe-4-F-Phe -Asp]NH₂ | 0.31 ± 0.03 | 210 ± 18 | 1.5 ± 0.1 | 677 | 0.21 |
| Analogue 2 | Tyr-c[D-Lys-Phe-2,4-diF-Phe -Asp]NH₂ | 0.52 ± 0.05 | 350 ± 29 | 1.8 ± 0.1 | 673 | 0.29 |
| Analogue 3 | Dmt-c[D-Lys-Phe-Phe -Asp]NH₂ | 0.28 ± 0.02 | 89 ± 7 | 1.1 ± 0.1 | 318 | 0.25 |
| Analogue 4 | Dmt-c[D-Lys-Phe-4-F-Phe -Asp]NH₂ | 0.19 ± 0.02 | 150 ± 11 | 0.8 ± 0.07 | 789 | 0.24 |
| Analogue 5 | Dmt-c[D-Lys-Phe-2,4-diF-Phe -Asp]NH₂ | 0.35 ± 0.03 | 280 ± 23 | 0.9 ± 0.08 | 800 | 0.39 |
Data is presented as mean ± SEM. Dmt = 2',6'-dimethyltyrosine.
This data illustrates that halogenation of the phenylalanine residue can modulate binding affinity and selectivity. For instance, the introduction of a fluorine atom at the 4-position of Phe in the Dmt-containing analogue (Analogue 4) resulted in a slight increase in affinity for the MOP receptor and a notable increase in MOP/DOP selectivity compared to its non-halogenated counterpart (Analogue 3). While this data pertains to fluorination, it suggests that the electronic and steric properties of a halogen at the ortho position, as in D-Phe(2-Cl), could similarly influence receptor-ligand interactions, potentially leading to altered selectivity profiles.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of binding data, detailed experimental protocols are essential. Below are methodologies for two key assays used in the characterization of opioid receptor ligands.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing the human opioid receptor of interest (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).
-
Radioligands:
-
For MOP: [³H]DAMGO
-
For DOP: [³H]DPDPE
-
For KOP: [³H]U-69,593
-
-
Test Compound: Peptide analogue containing D-Phe(2-Cl) or other modifications.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, add the incubation buffer.
-
Add increasing concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of naloxone to a set of wells.
-
Add the respective radioligand at a final concentration at or below its Kd value.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plates at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at a G-protein coupled receptor (GPCR) by detecting changes in intracellular calcium levels. Opioid receptors, upon activation by an agonist, can couple to Gq or chimeric G proteins (like Gαqi) that initiate the release of intracellular calcium.
Materials:
-
Cells: HEK293 cells stably co-expressing the opioid receptor of interest and a chimeric G protein (e.g., Gαqi5).
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Calcium-sensitive dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: Peptide analogue containing D-Phe(2-Cl) or other modifications.
-
Reference Agonist: DAMGO (for MOP), DPDPE (for DOP), U-50,488 (for KOP).
-
Fluorescence Plate Reader: e.g., FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound and reference agonist in assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Add the test compound or reference agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compounds.
Signaling Pathways and Experimental Workflow
The interaction of opioid ligands with their receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting functional assay data.
Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway for Opioid Receptors.
The experimental workflow for assessing receptor binding selectivity involves a multi-step process, starting from the synthesis of the ligand to the final data analysis.
Caption: Experimental Workflow for Receptor Binding Selectivity Analysis.
A Comparative Guide to the Bioactivity of Peptides Containing L-Phe(2-Cl) and D-Phe(2-Cl)
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate pharmacological properties. Among these, halogenated phenylalanines and the use of D-amino acids are two key strategies. This guide provides a comparative analysis of incorporating L-2-chlorophenylalanine (L-Phe(2-Cl)) versus its dextrorotatory enantiomer, D-2-chlorophenylalanine (D-Phe(2-Cl)), into bioactive peptides. While direct head-to-head comparative studies on the same peptide backbone are not extensively available in peer-reviewed literature, this guide synthesizes established principles from peptide chemistry and pharmacology, supported by experimental data from related analogs, to provide a comprehensive overview for researchers in drug development.
The Impact of Chirality and Halogenation on Peptide Bioactivity
The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly impact a peptide's biological activity. D-amino acids are not recognized by many endogenous proteases, which significantly enhances the peptide's metabolic stability and in vivo half-life.[1][2] This increased resistance to enzymatic degradation is a primary driver for their use in therapeutic peptide design.[1] Furthermore, the change in stereochemistry can alter the peptide's three-dimensional conformation, leading to changes in receptor binding affinity and selectivity.[3] In some cases, the incorporation of a D-amino acid can even switch a receptor agonist to an antagonist.[4]
Halogenation of the phenylalanine ring is another powerful modification. The introduction of a chlorine atom at the ortho (2-position) of the phenyl ring, as in Phe(2-Cl), can influence the peptide's bioactivity through steric and electronic effects. It can alter binding affinity by forming new interactions with the receptor or by inducing a conformational change in the peptide. For instance, studies on L-type amino acid transporter 1 (LAT1) have shown that halogenation at the 2-position of L-phenylalanine can increase its binding affinity.[5]
Data Presentation: A Comparative Analysis
The following tables summarize the expected and observed effects of incorporating L-Phe(2-Cl) and D-Phe(2-Cl) into peptides, based on established principles and available data.
Table 1: General Effects of L- vs. D-Amino Acid Substitution on Peptide Properties
| Property | L-Amino Acid Peptides | D-Amino Acid Peptides | Rationale |
| Enzymatic Stability | Generally low, susceptible to proteolysis. | Generally high, resistant to proteolysis.[1][2] | Proteases are stereospecific for L-amino acids. |
| Receptor Binding Affinity | Native-like affinity. | Can be lower, similar, or higher depending on the specific interaction.[3] | Altered side-chain orientation affects receptor-ligand interactions. |
| Receptor Selectivity | Native-like selectivity. | Can be altered, potentially increasing selectivity for a specific receptor subtype.[3] | The conformational change may favor binding to one receptor over another. |
| Immunogenicity | Can be immunogenic. | Generally lower immunogenicity. | D-peptides are less likely to be processed and presented by antigen-presenting cells. |
Table 2: Experimental Data on L-Phe(2-Cl) Interaction with L-type Amino Acid Transporter 1 (LAT1)
| Compound | LAT1 Inhibition (IC50 in µM) | Note |
| L-Phenylalanine | 48.7 ± 5.4 | Parent amino acid. |
| L-Phe(2-Cl) | 26.0 ± 2.0 | Increased affinity compared to L-Phe.[5] |
This data demonstrates the effect of 2-chloro substitution on the L-enantiomer's binding to a specific transporter, suggesting that this modification can enhance molecular recognition.
Table 3: Predicted Comparative Bioactivity of a Hypothetical Peptide Containing L-Phe(2-Cl) vs. D-Phe(2-Cl)
| Parameter | Peptide with L-Phe(2-Cl) | Peptide with D-Phe(2-Cl) | Predicted Rationale |
| Receptor Binding Affinity (Ki) | Baseline affinity determined by the peptide sequence and the 2-chloro substitution. | May be lower, similar, or higher. The D-configuration will alter the side chain's spatial orientation, potentially disrupting or forming new key interactions within the binding pocket. | |
| Functional Activity (EC50/IC50) | Baseline potency. | Likely to be different. A change in binding affinity and/or the ability to induce the active receptor conformation will alter potency. | |
| Plasma Stability (t1/2) | Susceptible to enzymatic degradation. | Significantly increased half-life.[1][2] | Resistance to cleavage by proteases. |
| In Vivo Efficacy | Potentially limited by rapid clearance. | Potentially enhanced due to longer exposure. | Increased metabolic stability leads to a longer duration of action. |
This table is a predictive summary based on established principles of peptide chemistry. Actual results would need to be confirmed experimentally for any specific peptide.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of peptide analogs. Below are standard protocols for the synthesis and evaluation of peptides containing L-Phe(2-Cl) and D-Phe(2-Cl).
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating L-Phe(2-Cl) or D-Phe(2-Cl) is typically achieved using the Fmoc/tBu solid-phase peptide synthesis strategy.[6]
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) is swelled in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).[6]
-
First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-L-Phe(2-Cl)-OH or Fmoc-D-Phe(2-Cl)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion.
-
Wash: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (e.g., LC-MS).[6]
Receptor Binding Assay (Competitive Inhibition)
This assay measures the affinity of the synthetic peptides for their target receptor.
-
Preparation: Cell membranes expressing the target receptor are prepared. A radiolabeled ligand known to bind to the receptor is used.
-
Incubation: A constant concentration of the radiolabeled ligand and cell membranes is incubated with varying concentrations of the unlabeled competitor peptides (the L-Phe(2-Cl) and D-Phe(2-Cl) analogs).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[7]
Functional Assay (cAMP Measurement for GPCRs)
This assay determines whether the peptide acts as an agonist or antagonist and measures its potency.
-
Cell Culture: Cells expressing the G-protein coupled receptor (GPCR) of interest are cultured.
-
Peptide Treatment: The cells are treated with varying concentrations of the L-Phe(2-Cl) and D-Phe(2-Cl) peptides.
-
cAMP Measurement: After a specific incubation time, the intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are determined.[7]
Enzymatic Stability Assay
This assay evaluates the resistance of the peptides to degradation by proteases.[8]
-
Incubation: The synthetic peptides are incubated in a solution containing plasma, serum, or specific proteases (e.g., trypsin, chymotrypsin) at 37°C.
-
Sampling: Aliquots are taken at different time points.
-
Reaction Quenching: The enzymatic reaction is stopped, for example, by adding an acid or an organic solvent.
-
Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC.
-
Data Analysis: The degradation half-life (t1/2) of each peptide is calculated.[8]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparison of L-Phe(2-Cl) and D-Phe(2-Cl) containing peptides.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway initiated by a peptide ligand.
Caption: Experimental workflow for comparing the bioactivity of L- and D-Phe(2-Cl) peptide analogs.
Caption: Logical relationship between amino acid chirality and peptide bioactivity.
Conclusion
The choice between incorporating L-Phe(2-Cl) and D-Phe(2-Cl) into a peptide therapeutic is a strategic decision that hinges on the desired pharmacological profile. The substitution with the D-enantiomer is a well-established method to significantly enhance metabolic stability, a critical parameter for in vivo applications. However, this modification can also lead to unpredictable changes in receptor binding and functional activity. The 2-chloro substitution on the phenylalanine ring further refines the interaction with the target, potentially increasing affinity.
Therefore, a systematic approach, as outlined in the experimental workflow, is essential. Both L- and D-Phe(2-Cl) containing analogs should be synthesized and subjected to a battery of in vitro assays to determine their affinity, potency, and stability. This empirical data will ultimately guide the selection of the optimal candidate for further preclinical and clinical development. While this guide provides a predictive framework based on established principles, experimental validation remains paramount in the design of novel and effective peptide therapeutics.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Fmoc-D-Phe(2-Cl)-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of Fmoc-D-Phe(2-Cl)-OH, a halogenated amino acid derivative commonly used in peptide synthesis.
This compound is not classified as a hazardous substance under OSHA guidelines.[1] However, related compounds can cause skin and eye irritation, and it is crucial to handle them with appropriate personal protective equipment (PPE).[2] Adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the necessary personal protective equipment.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin contact.[2][3] |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from dust and splashes.[2][3] |
| Respiratory Protection | Dust mask or respirator (e.g., N95). | Avoid inhalation of dust particles, especially when handling the solid form.[2] |
| Lab Coat | Standard laboratory coat. | Protects clothing and skin from contamination. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of waste this compound in a laboratory setting.
1. Waste Collection and Segregation:
- Collect waste this compound, including expired reagents and contaminated materials (e.g., weighing paper, gloves), in a designated, well-labeled, and sealed container.
- The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.
- Label the container clearly as "Waste this compound" and include the date of accumulation.
2. Spill Management:
- In the event of a small spill, carefully sweep up the solid material, taking care to avoid creating dust.[1][3]
- Place the swept-up material into the designated waste container.
- For larger spills, shovel the material into a suitable container for disposal.[1]
- Crucially, do not allow the product to enter drains or waterways. [1][3][4]
3. Final Disposal:
- The primary recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[3]
- Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, while awaiting pickup.
- Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on approved waste vendors and local disposal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-D-Phe(2-Cl)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-D-Phe(2-Cl)-OH. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.
Hazard Assessment
This compound is a solid, powdered N-Fmoc protected amino acid derivative. While a specific Safety Data Sheet (SDS) may not list severe immediate hazards, compounds of this nature, particularly in powdered form, present a risk of respiratory tract irritation upon inhalation.[1] Similar Fmoc-protected amino acids are not classified as hazardous under GHS, but caution is always advised.[2] As a chlorinated organic compound, its disposal requires special consideration to prevent environmental contamination.
Personal Protective Equipment (PPE)
The following PPE is mandatory for handling this compound to prevent inhalation, skin, and eye contact.[3][4]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for incidental contact.[4][5] They should be inspected for tears or holes before use and removed immediately after contact with the chemical, followed by hand washing.[4][6] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against airborne particles and accidental splashes.[4][7] |
| Face | Face shield (recommended) | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or aerosolization.[5][7] |
| Body | Laboratory coat | A standard, full-length lab coat is required to protect against skin contact and contamination of personal clothing.[3][7] |
| Respiratory | NIOSH-approved respirator (N95 or higher) | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[8] The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Workspace: Ensure the work area is clean and uncluttered. Prepare disposable bench covers to contain any potential spills.
-
PPE Inspection: Before starting work, verify that all necessary PPE is available, in good condition, and worn correctly.[6]
2. Handling the Compound:
-
Avoid Dust: Use appropriate tools, such as spatulas, for transferring the compound to prevent dust formation.[1] Avoid pouring the powder directly from the bottle.[1]
-
Weighing: If a highly accurate measurement is needed and a balance cannot be placed inside a fume hood, use an enclosure or weigh the compound carefully to minimize dust.
-
Container Management: Keep the container tightly closed when not in use to prevent spillage and contamination.[3]
3. In Case of a Spill:
-
Evacuation and Alerting: Evacuate the immediate area and alert nearby personnel.[6][10]
-
Small Spills: For small, manageable spills, wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[11] Wet cleaning methods or a HEPA vacuum are preferred over dry sweeping.[9]
-
Large Spills: For large spills, evacuate the laboratory and follow your institution's emergency procedures.
4. Personal Hygiene:
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][9]
-
Contaminated Surfaces: Do not touch doorknobs, phones, or other shared surfaces with contaminated gloves.[6]
Disposal Plan
Proper disposal of this compound and its associated waste is critical due to its chlorinated nature. Chlorinated and non-chlorinated waste streams must be kept separate.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., spilled material, used weighing paper, contaminated PPE) must be collected in a dedicated, clearly labeled hazardous waste container. The label should read "Chlorinated Solid Waste" and list the chemical constituents.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled "Chlorinated Liquid Waste" container. Do not mix with non-halogenated solvent waste.[12]
2. Container Disposal:
-
Empty Containers: Empty containers that held this compound must be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as chlorinated liquid hazardous waste.
-
Decontaminated Containers: Once triple-rinsed, the labels on the empty container should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste.
-
Non-Decontaminated Containers: If the container cannot be safely rinsed (e.g., due to residue that is difficult to remove), it must be sealed and disposed of as solid chlorinated hazardous waste.
3. Final Disposal:
-
Licensed Disposal: All collected chlorinated waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. This type of waste often requires high-temperature incineration.
Experimental Workflow Visualization
The following diagram outlines the key steps for the safe handling of this compound from preparation through to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gz-supplies.com [gz-supplies.com]
- 7. saffronchemicals.com [saffronchemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. uwlax.edu [uwlax.edu]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
